Bezafibrate
Descripción
Contextualization of Bezafibrate within Fibrate Class Research
Fibrates represent a class of drugs that have been a cornerstone in the management of dyslipidemia for several decades. e-dmj.orgjournalijbcrr.com Their primary mode of action involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. wikipedia.orge-dmj.org PPARα is a nuclear receptor that acts as a transcription factor, regulating the expression of genes involved in lipid and glucose metabolism. mdpi.compatsnap.comtandfonline.com Activation of PPARα by fibrates leads to a cascade of effects, including increased lipolysis and plasma clearance of triglyceride-rich lipoproteins, enhanced fatty acid oxidation, and modulated synthesis of apolipoproteins. e-dmj.orgtandfonline.com
This compound is distinguished within the fibrate class by its ability to activate not only PPARα but also PPARδ and PPARγ, making it a pan-PPAR agonist. mdpi.compatsnap.comresearchgate.net This broader activity profile suggests a more comprehensive influence on lipid and glucose metabolic pathways compared to fibrates that primarily target only PPARα. patsnap.comresearchgate.net Research indicates that while PPARα activation is central to the triglyceride-lowering effects, the interaction with PPARγ and PPARδ may contribute to other metabolic benefits, such as improved insulin (B600854) sensitivity and potential effects on adipocyte differentiation and energy metabolism. patsnap.com
Historical Trajectory of this compound in Therapeutic Development
The development of fibrates traces back to the discovery of clofibrate (B1669205) in the 1960s. journalijbcrr.com this compound itself was patented in 1971 and subsequently approved for medical use in 1978. wikipedia.org Its introduction marked an advancement in the fibrate class, offering an alternative for managing elevated lipid levels. Early clinical trials with fibrates, including this compound, demonstrated their efficacy in reducing triglycerides and increasing high-density lipoprotein cholesterol (HDL-C). e-dmj.orgjournalijbcrr.com
Contemporary Relevance and Scope of this compound Research in Scientific Discourse
Contemporary research on this compound extends beyond its established role in lipid management. Its pan-PPAR agonistic activity has spurred investigations into its potential in treating conditions where PPAR pathways are implicated. This includes exploring its effects on glucose metabolism and insulin resistance, particularly in the context of metabolic syndrome and type 2 diabetes. e-dmj.orgpatsnap.comwikidoc.org Studies have suggested that this compound may delay the progression to diabetes in individuals with impaired glucose tolerance. wikidoc.org
Furthermore, this compound is being investigated for its potential therapeutic effects in non-traditional areas. Research is exploring its application in certain rare genetic disorders, such as mitochondrial diseases and X-linked adrenoleukodystrophy, where it may influence cellular energy production and very long-chain fatty acid levels. clinicaltrials.eu Its potential in primary biliary cholangitis (PBC), a chronic liver disease, is also a subject of ongoing research, with studies suggesting improvements in liver function biochemical markers. clinicaltrials.eunih.govresearchgate.netdovepress.commdedge.com
The pleiotropic effects of fibrates, including this compound, such as anti-inflammatory properties, reduction in fibrinogen levels, and improvement in endothelial function, continue to be areas of scientific interest, contributing to its potential cardioprotective benefits. patsnap.comtandfonline.comnih.govdovepress.comdrugbank.com Emerging research is even exploring the potential of this compound or modified versions in cancer therapy, investigating its influence on mitochondrial function and immune responses. frontiersin.orgnih.gov
The following table summarizes some key research findings related to this compound's effects:
| Research Area | Key Findings | Relevant Studies |
| Lipid Metabolism | Reduces triglycerides (30-50%), increases HDL-C (5-15%), variable effect on LDL-C. e-dmj.orgtandfonline.com Alters LDL and HDL subclass distribution. nih.govdovepress.com | BIP Study nih.govdovepress.com, Helsinki Heart Study (with gemfibrozil) nih.govdovepress.com |
| PPAR Activation | Activates PPARα, PPARδ, and PPARγ. mdpi.compatsnap.comresearchgate.net | In vitro and animal studies mdpi.comresearchgate.netnih.gov |
| Glucose Metabolism | May improve glucose utilization and delay progression to diabetes in those with impaired glucose tolerance. wikidoc.orgmims.com | Subgroup analyses of clinical trials nih.govwikidoc.orgahajournals.org |
| Primary Biliary Cholangitis | Improves liver function biochemical markers (e.g., alkaline phosphatase, bilirubin) in some patients. clinicaltrials.eunih.govresearchgate.netdovepress.commdedge.com | BEZURSO trial mdpi.commdedge.com, systematic reviews and meta-analyses researchgate.netdovepress.com |
| Pleiotropic Effects | Exhibits anti-inflammatory properties, reduces fibrinogen, improves endothelial function. patsnap.comtandfonline.comnih.govdovepress.comdrugbank.com | Various in vitro and clinical studies patsnap.comtandfonline.comnih.govdovepress.comdrugbank.comnih.gov |
| Other Potential Applications | Investigated in mitochondrial diseases, X-linked adrenoleukodystrophy, bipolar depression, and certain cancers. researchgate.netclinicaltrials.eufrontiersin.orgnih.govnihr.ac.uk | Ongoing clinical trials and preclinical studies researchgate.netclinicaltrials.eufrontiersin.orgnih.govnihr.ac.uk |
This table provides a snapshot of the diverse areas currently being explored in this compound research, underscoring its continued relevance in scientific discourse beyond its initial application as a lipid-lowering agent.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBYAHWJQTYFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029869 | |
| Record name | Bezafibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bezafibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>54.3 [ug/mL] (The mean of the results at pH 7.4), 1.55e-03 g/L | |
| Record name | SID855877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Bezafibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41859-67-0 | |
| Record name | Bezafibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41859-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bezafibrate [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041859670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bezafibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | bezafibrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bezafibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bezafibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEZAFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9449Q51XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bezafibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 °C | |
| Record name | Bezafibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bezafibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Action and Receptor Interactions
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Bezafibrate functions as an agonist for PPARs, which are ligand-activated transcription factors playing crucial roles in regulating lipid and glucose metabolism. patsnap.comoup.com
Pan-PPAR Agonism: Activation of PPAR-α, PPAR-γ, and PPAR-δ Subtypes
A key characteristic of this compound is its ability to activate all three main PPAR subtypes: PPAR-α, PPAR-γ, and PPAR-δ (also known as PPAR-β/δ). researchgate.netnih.gov This makes this compound a "balanced" pan-agonist, activating these receptors at comparable concentrations. researchgate.netmdpi.com While other fibrates primarily target PPAR-α, this compound's activity across all three subtypes contributes to its broad effects on lipid metabolism. researchgate.netnih.gov PPAR-α is predominantly expressed in metabolically active tissues like the liver, skeletal muscle, and heart, regulating fatty acid oxidation. oup.commdpi.comresearchgate.net PPAR-γ is highly abundant in adipose tissue and is involved in lipid storage and adipogenesis. oup.com PPAR-δ is expressed ubiquitously and is implicated in fatty acid oxidation and energy expenditure. oup.comnih.gov
Transcriptional Regulation of Target Gene Expression
The activated PPAR/RXR heterodimer binds to specific DNA response elements located in the promoter regions of target genes. These DNA sequences are known as peroxisome proliferator-activated receptor response elements (PPREs). nih.gov Binding of the heterodimer to PPREs leads to the recruitment of coactivator proteins, which in turn promotes the transcription of these target genes. nih.govmdpi.com Conversely, PPAR activation can also lead to the repression of certain genes, often by interfering with the activity of other transcription factors. Through this mechanism of transcriptional regulation, this compound modulates the expression of a wide array of genes involved in various metabolic pathways, particularly those related to lipid and lipoprotein metabolism. drugbank.comresearchgate.netmdpi.comnih.gov
Downstream Molecular Pathways and Cellular Effects
The transcriptional regulation mediated by this compound's activation of PPARs leads to a cascade of downstream molecular events and cellular effects, primarily impacting lipid and lipoprotein metabolism. drugbank.comresearchgate.netmdpi.com
Modulation of Lipid and Lipoprotein Metabolism
This compound significantly influences the metabolism of lipids and lipoproteins. drugbank.comresearchgate.netmdpi.com This modulation is a primary mechanism by which this compound exerts its hypolipidemic effects. patsnap.com It leads to a reduction in triglyceride levels, a decrease in LDL and VLDL cholesterol, and an increase in HDL cholesterol. drugbank.compatsnap.comnih.gov These changes in lipoprotein profiles contribute to the beneficial effects of this compound in conditions like hyperlipidemia. drugbank.compatsnap.comnih.gov
Data on the effects of this compound on lipoprotein levels in hypertriglyceridemic subjects have been reported. For example, a study showed significant decreases in plasma total cholesterol, triglycerides, and apoB after this compound treatment. VLDL cholesterol, VLDL triglycerides, and VLDL apoB also decreased. nih.gov
| Lipoprotein/Lipid Parameter | Before Treatment (mg/dl) | After Treatment (mg/dl) | p-value |
| Total Cholesterol | 236.3 | 210.9 | |
| Triglycerides | 192.4 | 90.2 | < 0.01 |
| ApoB | 129.8 | 116.2 | < 0.05 |
| VLDL-Cholesterol | 26.5 | 9.1 | |
| VLDL-Triglycerides | 127.6 | 49.5 | |
| VLDL-ApoB | 11.1 | 6.7 | |
| HDL-Cholesterol | 40.4 | 60.8 |
Note: Data extracted from a study on hypertriglyceridemic subjects nih.gov. Specific p-values for all parameters were not provided in the snippet, except for total triglycerides and ApoB.
This compound increases the activity of triglyceride lipases, such as lipoprotein lipase (B570770) and hepatic lipoprotein lipase, which are involved in the breakdown of triglyceride-rich lipoproteins. drugbank.com It also reduces cholesterol biosynthesis and stimulates LDL-receptor-mediated lipoprotein catabolism. drugbank.com Furthermore, this compound can influence the size and composition of lipoproteins, leading to a less atherogenic profile. nih.govthieme-connect.com
Enhancement of Hepatic Fatty Acid Oxidation
A significant downstream effect of PPAR activation, particularly PPAR-α, by this compound is the enhancement of hepatic fatty acid oxidation. drugbank.compatsnap.comnih.gov PPAR-α is a key regulator of genes involved in fatty acid uptake, binding, and mitochondrial and peroxisomal β-oxidation pathways. mdpi.comresearchgate.netahajournals.org By activating PPAR-α, this compound increases the transcription of genes encoding enzymes and transporters necessary for these processes, such as acyl-CoA synthase, carnitine palmitoyltransferase 1 (CPT1), and those involved in peroxisomal β-oxidation. oup.comnih.govahajournals.org This increased capacity for fatty acid oxidation in the liver leads to a greater breakdown of fatty acids, reducing the availability of substrates for triglyceride synthesis and subsequently lowering VLDL production. patsnap.comahajournals.org Studies in mice have shown that this compound treatment increases the expression of genes related to fatty acid oxidation in the liver, including Cpt1a and Hmgcs2, which are involved in ketogenesis. oup.com This enhancement of hepatic fatty acid oxidation is considered a major contributor to the triglyceride-lowering effect of this compound. patsnap.comahajournals.org
Reduction of Very Low-Density Lipoprotein (VLDL) Synthesis
This compound has been shown to reduce the hepatic synthesis of very low-density lipoprotein (VLDL), a major carrier of triglycerides in the bloodstream. uniprot.orgfrontiersin.orgfrontiersin.org This reduction is achieved through several interconnected mechanisms. This compound stimulates the oxidation of fatty acids in the liver, thereby decreasing the pool of fatty acids available for triglyceride synthesis. rxnfinder.org Furthermore, it can inhibit de novo fatty acid synthesis by reducing the activity of enzymes such as acetyl-CoA carboxylase. rxnfinder.org Studies using cultured human hepatocytes have demonstrated that this compound inhibits the secretion of VLDL apolipoproteins and lipids, supporting its role in suppressing VLDL production. frontiersin.orgfrontiersin.org
Augmented Plasma Clearance of Triglyceride-Rich Lipoproteins
Beyond reducing synthesis, this compound enhances the clearance of triglyceride-rich lipoproteins, including VLDL and chylomicrons, from the circulation. fishersci.carxnfinder.orguniprot.org This accelerated clearance contributes significantly to the observed reduction in plasma triglyceride levels. This effect is closely linked to the activation of key enzymes involved in lipoprotein metabolism, particularly lipoprotein lipase. fishersci.cauni-freiburg.deubc.ca
Activation of Lipoprotein Lipase and Apolipoprotein AV (ApoAV)
A significant mechanism by which this compound lowers triglycerides is through the activation of lipoprotein lipase (LPL). fishersci.cauni-freiburg.deubc.ca LPL is an enzyme anchored to the capillary endothelium that hydrolyzes triglycerides in circulating lipoproteins, releasing free fatty acids for uptake by peripheral tissues. uni-freiburg.deubc.ca this compound, via PPAR-α activation, upregulates the transcription of the LPL gene, leading to increased enzyme expression and activity. uni-freiburg.deubc.ca Apolipoprotein AV (ApoAV) is another key protein involved in the catabolism of triglyceride-rich lipoproteins, acting as a potent stimulator of LPL activity. nih.gov PPAR-α activation by fibrates, including this compound, is known to increase ApoAV expression, further contributing to enhanced triglyceride clearance. rxnfinder.org Studies have shown increases in plasma LPL mass and activity following this compound treatment.
Research Finding: Effect of this compound on Lipase Activity
In a study involving hypertriglyceridemic patients treated with this compound for 4 weeks, significant increases in both lipoprotein lipase and hepatic lipase activity were observed.
| Lipase Activity (mmol·L⁻¹·min⁻¹) | Baseline | After 4 Weeks this compound | P-value |
| Lipoprotein Lipase | 0.386 ± 0.087 | 0.502 ± 0.075 | <0.005 |
| Hepatic Lipase | 0.241 ± 0.077 | 0.300 ± 0.078 | <0.005 |
Data are presented as mean ± standard deviation (n=10).
Inhibition of Apolipoprotein CIII (ApoCIII) Production
This compound also contributes to improved triglyceride metabolism by reducing the production of Apolipoprotein CIII (ApoCIII), primarily in the liver. rxnfinder.orguniprot.org ApoCIII is a protein component of VLDL and chylomicrons that acts as an inhibitor of LPL activity. rxnfinder.orguniprot.org By decreasing ApoCIII levels, this compound effectively removes this inhibitory constraint on LPL, thereby promoting the efficient hydrolysis and clearance of triglyceride-rich lipoproteins. rxnfinder.orguniprot.org This effect is mediated through PPAR activation. uniprot.org
Alteration of Low-Density Lipoprotein (LDL) Subclass Distribution
This compound influences the distribution of low-density lipoprotein (LDL) subclasses. rxnfinder.org A common pattern in dyslipidemia is an increased proportion of small, dense LDL particles, which are considered more atherogenic than larger, more buoyant LDL particles. This compound treatment tends to shift the LDL subclass profile towards larger, less dense particles by selectively reducing the concentration of small, dense LDL. rxnfinder.org
Research Finding: Effect of this compound on LDL Subclass Distribution
Studies utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and gradient gel electrophoresis have detailed the impact of this compound on LDL subclasses.
| Parameter | Baseline | After this compound | Change (%) | P-value | Source |
| Small LDL | - | - | -53% | - | |
| Large to Intermediate LDL | - | - | Increase | - | |
| Mean LDL Particle Diameter (nm) | 19.9 | 20.7 | +0.8 nm | 0.0001 | |
| LDL Peak Particle Size (nm) | - | +0.32 nm | - | 0.0008 | |
| % Small LDL | - | -9.7% | - | 0.0002 |
Data compiled from different studies with varying patient populations and methodologies.
Influence on High-Density Lipoprotein (HDL) Subclass Composition
This compound typically leads to an increase in high-density lipoprotein (HDL) cholesterol levels, a change generally associated with a reduced risk of cardiovascular disease. fishersci.canih.govuniprot.org The increase in total HDL cholesterol is accompanied by alterations in the distribution of HDL subclasses. Studies have reported increases in both HDL2 and HDL3 subfractions. One study indicated an increase in preβ1-HDL, a nascent form of HDL, potentially at the expense of HDL2b, and suggested that increased hepatic lipase activity might play a role in this conversion. Another trial, the this compound Coronary Atherosclerosis Intervention Trial (BECAIT), specifically noted a significant increase in HDL3 cholesterol levels with this compound treatment.
Research Finding: Effect of this compound on HDL Subclasses
This compound treatment has been shown to influence the levels of different HDL subclasses.
| Parameter | Baseline | After this compound | Change (%) | P-value | Source |
| HDL-C | - | - | +20% | - | |
| Small HDL (HDL1) | - | - | +168% | - | |
| Intermediate HDL (HDL3) | - | - | +70% | - | |
| Mean HDL Particle Size | 9.0 nm | 8.7 nm | -0.3 nm | 0.026 | |
| HDL3 Cholesterol | - | +9% | - | <0.05 | |
| HDL-C | - | - | +9% | <0.01 | |
| HDL2-C | - | - | Significant Increase | <0.01 | |
| HDL3-C | - | - | Significant Increase | <0.01 |
Data compiled from different studies with varying patient populations and methodologies.
Non-Lipid-Mediated Pleiotropic Cellular and Systemic Effects
This compound has demonstrated anti-inflammatory properties. rxnfinder.org It can modulate inflammatory pathways, partly through the inhibition of the transcription factor NFκB and the attenuation of pro-inflammatory mediators such as interleukin-6 and various prostaglandins. rxnfinder.org
Furthermore, this compound influences thrombogenic factors. It can lead to a significant decrease in elevated plasma fibrinogen levels, a recognized risk factor for cardiovascular events. fishersci.ca Inhibition of platelet aggregation has also been observed with this compound treatment. fishersci.ca These effects on coagulation and platelet function may contribute to a reduced risk of thrombotic events.
This compound may also impact glucose metabolism and insulin (B600854) sensitivity. fishersci.canih.gov Some data suggest a potential for reduction in blood glucose concentration due to improved glucose utilization, particularly in diabetic patients. fishersci.ca Its activity on PPAR-γ and PPAR-δ, in addition to PPAR-α, is thought to contribute to these metabolic effects. fishersci.canih.gov
Anti-inflammatory Response Modulation
This compound, through PPAR activation, plays a role in modulating the inflammatory response, particularly within the vascular wall and the liver. dovepress.comnih.govahajournals.org This modulation involves the repression of key inflammatory pathways and the attenuation of pro-inflammatory mediators. dovepress.comnih.govahajournals.org
Inhibition of Nuclear Factor-kappa B (NFκB)
A significant mechanism by which fibrates, including this compound, exert anti-inflammatory effects is through the inhibition of the transcription factor Nuclear Factor-kappa B (NFκB). dovepress.comnih.govphysiology.org PPARα activation can antagonize the activity of NFκB. physiology.orgoup.com This antagonism can occur through direct binding of activated PPARα to NFκB subunits like p65, forming inactive complexes that prevent NFκB from binding to the promoter regions of its target genes. ahajournals.org Additionally, PPARα activators can induce the expression of IκBα, a protein that sequesters NFκB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression. physiology.orgahajournals.orgnih.gov
Attenuation of Pro-inflammatory Cytokines and Mediators (e.g., Interleukin-6, Prostaglandins)
This compound contributes to the attenuation of various pro-inflammatory cytokines and mediators. Activation of PPARα has been shown to attenuate the production of pro-inflammatory stimuli such as interleukin-6 (IL-6) and various prostaglandins. dovepress.comnih.gov IL-6 is a circulating cytokine that stimulates platelet aggregation and the expression of acute phase proteins like C-reactive protein (CRP) and fibrinogen. ahajournals.org By interfering with pathways involved in the transcription of IL-6, PPARα agonists can help reduce the levels of this key inflammatory mediator. ahajournals.org For example, PPARα can interfere negatively with IL-6 transcription induction, potentially by binding and titrating coactivators like GRIP1/TIF2. ahajournals.org
Reduction of Acute Phase Proteins (e.g., Fibrinogen, C-Reactive Protein)
This compound treatment is associated with a reduction in the levels of acute phase proteins, which are markers of inflammation and cardiovascular risk. dovepress.comnih.govahajournals.org These include fibrinogen and C-reactive protein (CRP). dovepress.comnih.govahajournals.org PPARα agonists, such as fibrates, attenuate the expression of inflammatory proteins of the acute phase in vivo, including fibrinogen, CRP, and IL-6. ahajournals.orgahajournals.org Elevated levels of IL-6 and liver acute phase proteins are found in patients with acute coronary syndrome and reflect an inflammatory state. ahajournals.org PPARα activation impairs cytokine-signaling pathways in the liver, leading to a modulation of the acute phase response reaction. ahajournals.orgahajournals.org Studies have shown that this compound can reduce levels of fibrinogen. dovepress.comnih.gov
Data on Fibrinogen Reduction by Fibrates:
| Fibrate | Fibrinogen Reduction | Source |
| This compound | Up to 20% | Schonfeld et al 1994 dovepress.comnih.gov |
| This compound | 10% | BIP Study Group 2000 dovepress.comnih.gov |
| This compound | 10 to 40% | Patients with atherosclerosis walshmedicalmedia.com |
| This compound | 25% | Non-insulin-dependent diabetic patients walshmedicalmedia.com |
| This compound | 15% | Patients with primary hypercholesterolemia walshmedicalmedia.com |
| Ciprofibrate | Up to 20% | ahajournals.orgahajournals.org |
| Fenofibrate (B1672516) | Up to 20% | ahajournals.orgahajournals.org |
| Fenofibrate | 9% | Patients with primary hypercholesterolemia walshmedicalmedia.com |
| Gemfibrozil | May increase levels | ahajournals.orgahajournals.orgwalshmedicalmedia.com |
Favorable Effects on Coagulation and Fibrinolysis
Beyond its lipid-modifying and anti-inflammatory actions, this compound has favorable effects on coagulation and fibrinolysis, systems crucial for maintaining vascular health. dovepress.comnih.gov
Reduction of Plasma Fibrinogen Levels
This compound has been consistently shown to reduce plasma fibrinogen levels. dovepress.comnih.govwalshmedicalmedia.comnih.gov Elevated plasma fibrinogen is a recognized independent risk factor for cardiovascular disease. walshmedicalmedia.comcapes.gov.br Studies have demonstrated that this compound can reduce fibrinogen levels by varying percentages depending on the patient population and baseline levels, with reductions reported up to 20% in some instances and even higher in patients with elevated baseline levels. dovepress.comnih.govwalshmedicalmedia.comcapes.gov.br For example, the this compound Infarction Prevention (BIP) study reported a 10% reduction in fibrinogen levels with this compound treatment. dovepress.comnih.gov In patients with atherosclerosis, this compound reduced fibrinogen levels by 10% to 40%, and by 25% in non-insulin-dependent diabetic patients. walshmedicalmedia.com Among oral fibrinogen-lowering drugs, fibrates like this compound are noted for their ability to reduce elevated fibrinogen. capes.gov.br
Attenuation of Platelet Hyperaggregability
This compound also demonstrates an ability to attenuate platelet hyperaggregability. dovepress.comnih.gov Platelet aggregation is a key process in thrombus formation. Studies have indicated that this compound can decrease the rate of formation of the first wave of platelet aggregation and that the second wave of platelet aggregation is found much less frequently in patients treated with this compound compared to controls. nih.gov This effect contributes to a more favorable hemostatic balance.
Improvement in Endothelial Function
This compound has been shown to improve endothelial function, which is often impaired in conditions like metabolic syndrome and insulin resistance. ahajournals.orgfrontiersin.org This improvement contributes to the cardioprotective benefits associated with the drug. patsnap.com Studies in cultured bovine aortic endothelial cells have demonstrated that this compound can upregulate the expression of endothelial nitric oxide synthase (eNOS), an enzyme crucial for producing nitric oxide (NO), a key vasodilator. nih.gov This upregulation occurs at both the protein and mRNA levels and leads to increased NO production. nih.gov The mechanisms involved include a PPAR-alpha dependent pathway and non-genomic effects mediated by the MAPK and PI3K pathways. nih.gov this compound also enhances the phosphorylation of eNOS at the ser-1179 site, which is associated with increased eNOS activity, while decreasing phosphorylation at the thr-497 site. nih.gov These actions collectively enhance the transcription level and stability of eNOS mRNA and activate the eNOS promoter. nih.gov
Upregulation of Mitochondrial Biogenesis via PGC-1α/PPAR Complexes
This compound is known to regulate mitochondrial biogenesis, a process involving the growth and division of pre-existing mitochondria. nih.govnih.gov This effect is mediated through the activation of PPAR receptors and the enhancement of the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) level. nih.govnih.gov PGC-1α is considered a master regulator of mitochondrial biogenesis and function, co-activating various transcription factors, including PPARs, estrogen-related receptors (ERRs), and nuclear respiratory factors (NRFs). mdpi.commdpi.com The interaction between PPAR-gamma and PGC-1α can specifically stimulate mitochondrial biogenesis by regulating PGC-1α activity itself. mdpi.com PGC-1α and PPAR-gamma control proteins involved in mitochondrial biogenesis, promoting the expression of genes related to oxidative phosphorylation (OXPHOS) in both the nucleus and mitochondria and stimulating mitochondrial DNA replication. mdpi.com This ultimately enhances mitochondrial function and metabolism. mdpi.com Studies have shown that this compound administration can restore the mRNA levels of PGC-1α and its downstream targets, such as Cytochrome c, Tfam, and ATP synthase, in tissues like brain, muscle, and brown adipose tissue in mouse models. oup.com
Enhancement of Glucose Tolerance and Insulin Sensitivity
This compound has demonstrated beneficial effects on glucose metabolism, including improving glucose tolerance and insulin sensitivity. nih.govnih.gov While the exact mechanisms are not fully elucidated, studies suggest that this compound may improve insulin resistance in skeletal muscle and the liver. nih.gov By activating PPAR-alpha, PPAR-delta, and PPAR-gamma, this compound can reduce triglyceride levels in skeletal muscles, which is inversely related to insulin sensitivity. nih.gov Elevated intramyocellular lipid levels are associated with insulin resistance, and reducing triglyceride content in muscle may improve glucose intolerance and insulin resistance. nih.gov Clinical studies in patients with type 2 diabetes mellitus have shown that this compound treatment can significantly increase the glucose infusion rate during glucose clamp tests, indicating improved insulin sensitivity. nih.gov this compound has also been reported to improve fasting plasma glucose and hemoglobin A1c levels in these patients. nih.gov Furthermore, this compound treatment has been associated with decreased liver function markers, suggesting improved insulin resistance in the liver without increasing insulin secretion. nih.gov In insulin-deficient mouse models, this compound treatment markedly attenuated hyperglycemia and improved glucose and insulin tolerance. nih.govmdpi.com This was accompanied by suppressed hepatic expression of inflammatory genes and increased expression of PPAR and insulin target gene transcripts. nih.gov
Reduction of Fasting and Postprandial Free Fatty Acids
This compound contributes to the regulation of lipid metabolism by reducing both fasting and postprandial free fatty acid concentrations. e-lactancia.orglgmpharma.com This effect is linked to its activation of PPAR-alpha, which stimulates the oxidation of fatty acids in the liver, reduces the synthesis of very low-density lipoprotein (VLDL), and enhances the clearance of triglyceride-rich lipoproteins from the bloodstream. patsnap.com By promoting fatty acid oxidation, this compound decreases the availability of substrates for triglyceride synthesis, thereby lowering triglyceride and free fatty acid levels in the blood. patsnap.com Studies have shown that this compound treatment significantly decreases fasting levels of triglycerides and remnant lipoprotein cholesterol. nih.gov It also effectively suppresses the postprandial elevation of triglycerides and remnant lipoprotein cholesterol after a meal. mdpi.com
Involvement in Redox Pathways
This compound's involvement in redox pathways is complex and can depend on the context and dosage. PPARs, including those activated by this compound, have been shown to regulate multiple cellular functions, including the response to oxidative stress. researchgate.net Activation of PPARs has been linked to stimulating oxidative phosphorylation and reducing reactive species levels. researchgate.net However, some studies suggest that excessive and persistent activation of PPAR-alpha, particularly at high doses, can lead to increased production of reactive oxygen species (ROS) in the liver and muscle, potentially contributing to oxidative stress. tandfonline.comnih.gov This is thought to be a possible mechanism for adverse effects observed with high-dose fibrate treatment in rodent studies. tandfonline.comnih.gov Conversely, clinically relevant doses of this compound in mouse models did not activate PPAR-alpha or enhance hepatic oxidative stress while still reducing serum and liver triglycerides. tandfonline.comnih.gov Research in fibroblasts from patients with very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency indicated that while this compound could increase VLCAD expression, chronic PPAR activation might disrupt redox homeostasis and decrease cell viability under certain stress conditions, potentially through increasing mitochondrial superoxide (B77818) levels and impacting glutathione (B108866) levels. researchgate.net This suggests a nuanced role for this compound in redox pathways, with potential beneficial effects at therapeutic doses and possible pro-oxidative effects under specific conditions or at higher exposures.
Pharmacodynamic and Pharmacokinetic Research
Absorption Characteristics and Bioavailability Studies
Bezafibrate is rapidly and almost completely absorbed following oral administration of standard tablet formulations. pharmaline.co.ilmedsafe.govt.nzunboundmedicine.commims.com Studies indicate that approximately 100% of the dose is absorbed. unboundmedicine.com Peak plasma concentrations (Cmax) are typically reached within 1-2 hours after administration of a standard 200 mg tablet, with reported Cmax values around 8 mg/L. medsafe.govt.nzmims.com For sustained-release (SR) 400 mg tablets, the peak concentration is reached later, around 3-4 hours, with Cmax values reported to be about 6-8 mg/L. pharmaline.co.ilmedsafe.govt.nzmims.come-lactancia.org
The relative bioavailability of the sustained-release formulation compared to the standard form is approximately 70%. drugbank.compharmaline.co.ilmedsafe.govt.nznih.gov While absorption is largely complete, it can be affected by co-administration with certain substances. For instance, the rate and extent of this compound absorption are reduced by approximately 50% in the presence of anion-exchange resins like cholestyramine. medsafe.govt.nzmedsafe.govt.nze-lactancia.org Food appears to have only a slight effect on its absorption. e-lactancia.org
Research in animals, such as rats, suggests that absorption primarily occurs in the intestine. e-lactancia.org Pharmacokinetic studies in healthy human volunteers administered a single 200 mg dose of a dispersible tablet formulation reported a time to reach peak concentration (Tmax) of approximately 1.42 ± 0.53 hours, a Cmax of 1732 ± 374.2 ng/ml, and an area under the plasma concentration-time curve (AUC) of 5198.65 ± 1231.8 ng.hr/ml. researchgate.net The relative bioavailability of this dispersible tablet compared to a reference formulation was found to be 105.0 ± 15.7%. researchgate.netresearchgate.net
| Formulation (Dose) | Cmax (approx.) | Tmax (approx.) | Relative Bioavailability (vs. Standard) |
| Standard Tablet (200 mg) | 8 mg/L | 1-2 hours | - |
| Sustained-Release (400 mg) | 6-8 mg/L | 3-4 hours | ~70% |
Distribution Profile Analysis
This compound demonstrates high protein binding in human serum, with approximately 94-96% of the drug bound to plasma proteins, primarily albumin. drugbank.commedsafe.govt.nzpharmaline.co.ilmims.come-lactancia.orggoogle.com The apparent volume of distribution is reported to be around 17 liters. medsafe.govt.nzpharmaline.co.ilmims.come-lactancia.org Studies have indicated no significant accumulation of the drug in the body following repeated administration for periods ranging from 28 days to one year. e-lactancia.org Animal tissue distribution studies have shown the highest concentrations of this compound in the liver and intestine several hours after oral dosing. e-lactancia.org
| Parameter | Value |
| Protein Binding | 94-96% |
| Apparent Volume of Distribution | ~17 L |
Hepatic Metabolism Pathways and Metabolite Characterization (e.g., Glucuronidation)
This compound undergoes hepatic metabolism. patsnap.comdrugbank.comnih.gov The drug is subject to extensive metabolism in the liver, with glucuronidation being a primary metabolic pathway. patsnap.commims.comhep-druginteractions.org Approximately 20% of the administered dose is recovered in the urine in the form of glucuronide conjugates. pharmaline.co.ilmims.com In addition to glucuronidation, this compound is also metabolized by hydroxylation. hep-druginteractions.org Studies have indicated that clofibric acid is not a metabolite of this compound. e-lactancia.org
The activation of PPARα by this compound plays a role in regulating enzymes involved in metabolism and detoxification. This includes the upregulation of uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, such as UGT1A1, UGT1A3, UGT1A4, and UGT2B4, and cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP4A11. mdpi.comresearchgate.net These enzymes are critical for various metabolic processes, including the glucuronidation of bile acids. mdpi.comresearchgate.net
Excretion Mechanisms and Renal Clearance Investigations
The elimination of this compound is rapid and occurs almost exclusively via the kidneys. medsafe.govt.nzpharmaline.co.ilmedsafe.govt.nzmims.comgavinpublishers.com Within 48 hours of administration, approximately 95% of the administered dose (based on 14C-labelled drug) is recovered in the urine, while about 3% is found in the feces. pharmaline.co.ilmims.com Of the amount excreted in the urine, roughly 50% is in the form of unchanged drug, and about 20% consists of glucuronide metabolites. pharmaline.co.ilunboundmedicine.commims.comgoogle.com A small fraction of hydroxy-bezafibrate has also been identified in the urine. hres.ca
The rate of renal clearance for this compound ranges from 3.4 to 6.0 L/h. pharmaline.co.ile-lactancia.org The elimination half-life of this compound from standard tablet formulations is typically between 1 and 2 hours. drugbank.commedsafe.govt.nzpharmaline.co.ilmedsafe.govt.nzunboundmedicine.commims.come-lactancia.org For sustained-release tablets, the apparent elimination half-life is longer, approximately 2-4 hours. medsafe.govt.nzpharmaline.co.ilmims.com
| Parameter | Value |
| Primary Excretion Route | Renal |
| Urinary Excretion (% of dose) | ~95% (within 48h) |
| Unchanged Drug in Urine (%) | ~50% |
| Glucuronides in Urine (%) | ~20% |
| Fecal Excretion (% of dose) | ~3% (within 48h) |
| Renal Clearance Rate | 3.4 - 6.0 L/h |
| Elimination Half-life (Standard) | 1-2 hours |
| Elimination Half-life (SR) | 2-4 hours |
Pharmacokinetic Alterations in Renal Impairment
Renal function significantly impacts the pharmacokinetics of this compound. The elimination of this compound is reduced in patients with impaired renal function, leading to drug accumulation and potentially toxic effects. medsafe.govt.nzpharmaline.co.ilmedsafe.govt.nze-lactancia.orggavinpublishers.com There is a clear correlation between creatinine (B1669602) clearance (CrCl) and the elimination half-life of this compound; as CrCl decreases, the elimination half-life increases. medsafe.govt.nzmedsafe.govt.nze-lactancia.org
Studies in patients with impaired renal function have demonstrated this relationship. In patients with moderately impaired renal function (CrCl between 20 and 40 ml/min), the mean plasma half-life was significantly prolonged to 7.8 ± 3.9 hours, and plasma clearance was reduced to 0.03 ± 0.02 l/kg.h. nih.gov In patients with a CrCl greater than 40 ml/min, the half-life was shorter (4.6 ± 1.2 hours) and clearance higher (0.06 ± 0.01 l/kg.h) compared to those with more severe impairment. nih.gov A case study of a patient with a CrCl of only 13 ml/min showed a plasma half-life of 20.1 hours, which is approximately ten times longer than reported in healthy volunteers. nih.gov
Due to reduced excretion and increased plasma concentrations, this compound is generally contraindicated in patients with moderate to severe renal impairment (defined as serum creatinine levels > 1.5 mg/100 mL or creatinine clearance < 60 mL/min). medsafe.govt.nze-lactancia.orggavinpublishers.comjst.go.jp Specifically, the sustained-release formulation is not recommended and is often contraindicated in patients with a CrCl below 60 mL/min. gavinpublishers.com this compound cannot be effectively removed by hemodialysis due to its high plasma protein binding. medsafe.govt.nzmedsafe.govt.nze-lactancia.org
Furthermore, this compound has been shown to cause moderate and reversible impairment in renal function even in patients without pre-existing renal disease. nih.govkarger.com This effect is dose-dependent and is associated with increases in serum creatinine, urea, creatine (B1669601) phosphokinase (CPK), and urinary myoglobin (B1173299) levels, suggesting a potential for drug-induced mild subclinical skeletal muscle injury that can compromise renal function. nih.govkarger.com
| Renal Function (CrCl) | Mean Plasma Half-life (approx.) | Plasma Clearance (approx.) |
| Healthy Volunteers | 1-2 hours | - |
| > 40 ml/min | 4.6 ± 1.2 hours | 0.06 ± 0.01 l/kg.h |
| 20-40 ml/min | 7.8 ± 3.9 hours | 0.03 ± 0.02 l/kg.h |
| 13 ml/min | 20.1 hours | - |
Inter-individual Variability in Pharmacokinetic Parameters
Inter-individual variability in the pharmacokinetic parameters of this compound has been observed in various studies. While specific comprehensive studies solely focused on quantifying inter-individual variability in humans were not extensively detailed in the search results, several findings suggest its presence.
Studies investigating the pharmacokinetics in patients with renal impairment highlight significant variability in elimination half-life within groups of patients with similar levels of renal dysfunction, as indicated by the standard deviation values reported for half-life. nih.gov For example, in patients with a CrCl between 20 and 40 ml/min, the mean plasma half-life was 7.8 hours with a standard deviation of 3.9 hours. nih.gov
The study on the bioavailability of a this compound dispersible tablet in healthy volunteers also showed a relative bioavailability of 105.0 ± 15.7%, indicating a degree of variability in how the drug is absorbed and becomes available systemically among individuals. researchgate.netresearchgate.net
Furthermore, a retrospective study examining fluctuations in serum creatinine levels in patients treated with this compound noted that a significant percentage of patients experienced fluctuations, suggesting variability in the renal response to the drug among individuals. nih.govkarger.com Animal studies in rats have also indicated potential sex-based differences in pharmacokinetic parameters such as half-life, Cmax, AUC, and total body clearance, which could imply potential for similar variability in humans. e-lactancia.org
While the precise factors contributing to inter-individual variability in this compound pharmacokinetics in humans require further dedicated investigation, the available data suggest that differences in renal function, potentially genetic polymorphisms affecting metabolizing enzymes or transporters, and other physiological factors likely contribute to variations in absorption, metabolism, and excretion rates among patients.
Clinical Research and Novel Therapeutic Applications
Dyslipidemia Management
Bezafibrate has demonstrated efficacy in addressing various aspects of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. clinicaltrials.eu
Efficacy in Reducing Hypertriglyceridemia
This compound is known to significantly decrease elevated triglyceride levels. Studies have shown substantial reductions in plasma triglyceride concentrations following this compound treatment. For instance, in the this compound Infarction Prevention (BIP) study, this compound reduced triglycerides by 21%. ahajournals.org Another study indicated a 34.7% decrease in baseline triglyceride levels at 6 months in patients with hypertriglyceridemia. mdpi.comnih.gov In patients with hypertriglyceridemia receiving highly active antiretroviral therapy (HAART), a single daily dose of this compound 400 mg was effective in reducing serum triglyceride levels, with significant reductions observed after one and six months. scielo.brscielo.br Reductions in total cholesterol and triglycerides ranging from 5% to 40% and 25% to 55%, respectively, have been observed in clinical trials across different types of hyperlipoproteinemia. hres.ca
Impact on High-Density Lipoprotein Cholesterol (HDL-C) Elevation
This compound treatment typically leads to an increase in HDL-C levels, often referred to as "good" cholesterol. clinicaltrials.eu In the BIP study, this compound increased HDL-C by 18%. ahajournals.org Increases in HDL-C concentrations ranging from 6% to 35% have been reported with this compound across various hyperlipoproteinemia types. hres.ca This effect on raising HDL-C is a notable characteristic of fibrate therapy. dovepress.comahajournals.org
Effects on Low-Density Lipoprotein Cholesterol (LDL-C) and Particle Characteristics
The effect of this compound on LDL-C levels is more variable compared to its impact on triglycerides and HDL-C, often resulting in a small reduction. dovepress.comnih.gov In the BIP study, a 5% reduction in LDL-C was observed. dovepress.com While fibrates may reduce LDL-C by up to 15%-20%, this is dependent on the underlying lipid abnormality and baseline lipid phenotype. nih.gov
Sustained Influence on Lipid Profile in Long-Term Therapy
Long-term administration of this compound has been shown to maintain its beneficial effects on the lipid profile. In a study evaluating this compound therapy over an extended follow-up period of the BIP trial (mean of 8.2 years), this compound therapy was associated with a significant reduction in the combined endpoint of cardiac death or nonfatal MI. tandfonline.com After 1 year of continued treatment in patients with various forms of hyperlipoproteinemia, serum lipid responses to this compound remained unaltered. nih.gov
Here is a summary of lipid profile changes observed in some studies:
| Study | Triglyceride Change | HDL-C Change | LDL-C Change |
| BIP Study (6.2 years) ahajournals.org | -21% | +18% | -5% |
| Study in Hypertriglyceridemia (6 months) mdpi.comnih.gov | -34.7% | Not significantly different vs comparator | Not specified |
| Study in HIV-infected patients (6 months) scielo.brscielo.br | Significant reduction | Not specified | Not specified |
| BECAIT Study (5 years) jacc.org | -32% | +9% | No net change |
Cardiovascular Disease (CVD) Prevention and Atherosclerosis Progression
This compound's impact extends to the prevention of cardiovascular disease and the potential to slow the progression of atherosclerosis.
This compound Infarction Prevention (BIP) Study: Long-Term Cardioprotective Effects and Subgroup Analysis
The this compound Infarction Prevention (BIP) study was a significant double-blind trial that randomized 3090 patients with coronary heart disease to receive either this compound or placebo and followed them for a mean of 6.2 years. ahajournals.org The primary endpoint was fatal or nonfatal myocardial infarction or sudden death. ahajournals.org
Subgroup analysis of the BIP study revealed a more pronounced benefit in certain patient populations. In a post hoc analysis, this compound significantly reduced the cumulative probability of the primary endpoint by 39.5% (P=0.02) in the subgroup of patients with high baseline triglycerides (≥200 mg/dL). ahajournals.orgresearchgate.netnih.gov This finding suggests that this compound may be particularly beneficial in individuals with elevated triglycerides. ahajournals.orgnih.gov The 20-year mortality follow-up also indicated that the mortality risk reduction was more prominent among patients with baseline hypertriglyceridemia (25% mortality risk reduction). nih.gov
The BIP study also provided insights into the relationship between on-treatment HDL-C increments and cardiac mortality. A subanalysis showed that cardiac mortality was significantly reduced with increasing increments of on-treatment HDL-C change. nih.gov
The this compound Coronary Atherosclerosis Intervention Trial (BECAIT), a smaller 5-year trial, also investigated the effects of this compound on atherosclerosis progression in young male MI survivors. tandfonline.come-lactancia.orgoup.com The study showed a significant reduction in the progression of coronary atherosclerosis, as assessed by the change in minimum lumen diameter, in patients treated with this compound compared with placebo. tandfonline.come-lactancia.org The 5-year cumulative coronary event rate was also significantly lower for this compound-treated patients in BECAIT. e-lactancia.org
This compound Coronary Atherosclerosis Intervention Trial (BECAIT): Angiographic Disease Progression Assessment
The this compound Coronary Atherosclerosis Intervention Trial (BECAIT) was a randomized, double-blind, placebo-controlled study designed to evaluate the impact of this compound on the progression of coronary atherosclerosis in young male survivors of myocardial infarction with dyslipidemia. dovepress.comontosight.ainih.gove-lactancia.orgoup.comahajournals.org The trial enrolled 92 patients, with 47 receiving this compound and 45 receiving placebo. e-lactancia.org Angiographic analysis, assessing changes in minimum lumen diameter, was conducted on 81 patients who had both baseline and at least one follow-up angiogram at 2 and 5 years. oup.com
The BECAIT study demonstrated that this compound treatment significantly retarded the progression of coronary atherosclerosis. tandfonline.comdovepress.comontosight.ainih.gove-lactancia.orgoup.com Specifically, the change in minimum lumen diameter was 0.13 mm less in the this compound group compared to the placebo group (p=0.049). e-lactancia.orgoup.comahajournals.org This finding indicated a slowing of disease progression with this compound. ontosight.ai The beneficial angiographic effects were accompanied by significant reductions in serum cholesterol and triglycerides, as well as a decrease in plasma fibrinogen levels and an increase in HDL cholesterol, although there was no net change in LDL cholesterol. nih.govoup.com The degree of retardation of coronary atherosclerosis observed with this compound in BECAIT was comparable to that achieved with statins in other angiographic trials. oup.com
Lower Extremity Arterial Disease Event Reduction (LEADER) Trial: Non-Fatal Coronary Events and Claudication Symptoms
The Lower Extremity Arterial Disease Event Reduction (LEADER) trial was a randomized, double-blind, placebo-controlled study that enrolled 1568 elderly men with lower extremity arterial disease to assess the effect of this compound on the risk of coronary heart disease and stroke. tandfonline.comresearchgate.netacc.orgbmj.comnih.govrevportcardiol.orglshtm.ac.uk Participants were randomized to receive either this compound or placebo for a median follow-up of 4.6 years. acc.org
Beyond cardiovascular events, the LEADER trial also assessed claudication symptoms. This compound reduced the severity of intermittent claudication for up to three years, as assessed by the Edinburgh claudication questionnaire. researchgate.netbmj.comnih.govrevportcardiol.orglshtm.ac.uk
Meta-analyses and Systematic Reviews on Fibrate-Mediated Cardiovascular Outcomes
Meta-analyses and systematic reviews have investigated the effects of fibrates, including this compound, on cardiovascular outcomes. A systematic review and meta-analysis of 18 trials involving 45,058 participants found that fibrate therapy produced a 10% relative risk reduction for major cardiovascular events (95% CI 0-18, p=0.048) and a 13% relative risk reduction for coronary events (95% CI 7-19, p<0.0001). nih.govresearchgate.net However, fibrates showed no significant benefit on stroke, all-cause mortality, cardiovascular mortality, sudden death, or non-vascular mortality in this analysis. nih.govresearchgate.net
Another meta-analysis including 12 trials and 53,231 patients reported that fibrate therapy was associated with a decreased risk of major adverse cardiovascular events (MACE) (RR 0.87, 95% CI 0.81–0.94). oup.comoup.com This reduction in MACE risk appeared to be largely attributable to LDL-C reduction. oup.comoup.com A meta-analysis of trials in secondary prevention showed a protective effect of fibrates regarding a composite objective of non-fatal stroke, non-fatal myocardial infarction, and death of cardiovascular origin (hazard ratio 0.88, 95% CI 0.83–0.94). researchgate.netelsevier.es This analysis suggested the primary effect of fibrates in secondary prevention is focused on preventing recurrences of fatal and non-fatal myocardial infarction. elsevier.es
Liver Diseases
Primary Biliary Cholangitis (PBC)
Primary Biliary Cholangitis (PBC) is a chronic autoimmune liver disease. Ursodeoxycholic acid (UDCA) is the standard of care treatment, but a significant proportion of patients show an incomplete biochemical response to UDCA and are at increased risk of disease progression. frontiersin.orgnih.govcenterwatch.com this compound has been investigated as a potential second-line therapy in these patients. frontiersin.orgnih.govcenterwatch.comjwatch.org
Combination Therapy with Ursodeoxycholic Acid (UDCA) in Non-Responders
Combination therapy with this compound and UDCA has been explored in PBC patients who have an inadequate response to UDCA monotherapy. revportcardiol.orgfrontiersin.orgnih.govcenterwatch.comjwatch.orginterceptpharma.comresearchgate.netahajournals.orgnih.govgastroenterologyandhepatology.net Studies have shown that adding this compound to ongoing UDCA treatment in non-responders can lead to significant improvements in biochemical markers. frontiersin.orgjwatch.orginterceptpharma.comresearchgate.netnih.gov A meta-analysis of ten trials involving 369 patients demonstrated that UDCA and this compound combination therapy was more effective than UDCA monotherapy in improving several liver biochemistry markers in UDCA non-responders. nih.gov
Data from Phase 2 studies evaluating a combination of obeticholic acid (OCA) and this compound, in addition to ongoing UDCA treatment, showed promising results in normalizing multiple biomarkers in PBC patients. interceptpharma.cominterceptpharma.com In one study, over half of patients receiving a specific combination rapidly achieved normal range ALP at 4 weeks, with continued improvement through week 12. interceptpharma.com At week 12, this combination also showed high rates of normalization for ALP, total bilirubin (B190676), ALT, and GGT. interceptpharma.com Another Phase 2 study also showed that the combination of OCA and this compound achieved biochemical remission (normalization of ALP, total bilirubin, GGT, ALT, and AST) in a significant percentage of patients within the first 12 weeks. interceptpharma.com
A randomized, placebo-controlled Phase III trial showed that this compound combined with UDCA for 24 months achieved a higher rate of complete biochemical response compared to placebo plus UDCA in patients with incomplete response to UDCA monotherapy. researchgate.net Long-term combination treatment with this compound and UDCA has also shown significant improvement in biochemical markers, as well as fibrosis and inflammatory histological scores, in a study of 49 patients. frontiersin.org
Improvement in Liver Biochemistry Markers (e.g., Alkaline Phosphatase, Gamma-Glutamyltransferase, Bilirubin, Alanine (B10760859) Aminotransferase)
This compound, particularly in combination with UDCA, has demonstrated beneficial effects on key liver biochemistry markers in patients with PBC. Meta-analyses of Phase 2 trials have confirmed the positive effects of fibrates on major biochemical markers, including total bilirubin, alkaline phosphatase (ALP), gamma-glutamyltranspeptidase (GGT), and alanine aminotransferase (ALT). researchgate.netresearchgate.net
Studies have specifically shown that this compound combined with UDCA can significantly decrease levels of ALP, GGT, and ALT. researchgate.net One meta-analysis found that adjuvant therapy with this compound produced a significantly greater improvement in liver chemistries, including ALP and total bilirubin, compared to UDCA alone. researchgate.net Another meta-analysis indicated that combination therapy with UDCA and this compound was superior to UDCA alone in decreasing ALP (at both less than and more than 12 months), ALT, and also showed a trend towards decreasing GGT, although the latter did not reach statistical significance in that specific analysis. nih.gov There was no significant difference observed in bilirubin levels between the combination therapy and UDCA alone groups in this meta-analysis. nih.gov
The BEZURSO Phase III trial demonstrated that a significant percentage of patients treated with UDCA and this compound achieved normalization of ALP, ALT, albumin, and total bilirubin. nih.gov
Interactive Data Table:
| Study/Analysis | Patient Population | Intervention | Key Liver Biochemistry Markers Improved (Combination vs. UDCA alone) |
| Meta-analysis of 10 trials nih.gov | UDCA non-responders (n=369) | UDCA + this compound vs. UDCA | ALP (at <12 and >12 months), ALT, IgM, Triglyceride, Cholesterol. No significant difference in Bilirubin or AST. nih.gov |
| Meta-analysis of Phase 2 trials researchgate.netresearchgate.net | PBC patients | Fibrates (including this compound) | Total Bilirubin, ALP, GGT, ALT, IgM. researchgate.netresearchgate.net |
| Randomized, placebo-controlled Phase III trial (BEZURSO) nih.govresearchgate.net | Incomplete response to UDCA monotherapy | UDCA + this compound vs. UDCA + Placebo | ALP, ALT, Albumin, Total Bilirubin (normalization achieved in 31% of combination group vs. 0% of placebo group for composite endpoint). nih.gov |
| Phase 2 Study 747-213 (Interim analysis) interceptpharma.com | PBC patients (n=45 in interim analysis) | Various combinations including OCA + this compound + UDCA | ALP, Total Bilirubin, ALT, GGT (normalization rates at week 12 with OCA + this compound + UDCA). interceptpharma.com |
| Phase 2 Studies 747-213 (Topline full data) and 747-214 (Interim) interceptpharma.com | PBC patients | OCA + this compound | ALP, Total Bilirubin, GGT, ALT, AST (biochemical remission achieved in 40-44% of patients in first 12 weeks). interceptpharma.com |
| Long-term study (5 years) frontiersin.org | UDCA non-responders (n=49) | This compound + UDCA | Biochemical markers, fibrosis, and inflammatory histological score. frontiersin.org |
Effects on Pruritus, Fatigue, Liver Stiffness, and Fibrosis
Studies have evaluated the impact of this compound on common symptoms of cholestatic liver diseases, such as pruritus (itching) and fatigue, as well as on objective measures of liver health like stiffness and fibrosis.
In patients with primary biliary cholangitis (PBC) who had an inadequate response to ursodeoxycholic acid (UDCA), treatment with this compound in addition to UDCA for 24 months demonstrated improvements in pruritus and fatigue. nih.govresearchgate.netthieme-connect.com This combination therapy was also associated with a decrease in liver stiffness and improved fibrosis scores compared to placebo. nih.govresearchgate.netthieme-connect.comxiahepublishing.comfrontiersin.orgwjgnet.com Specifically, a phase III trial showed that this compound treatment for 24 months reduced liver stiffness by 15% and enhanced liver fibrosis scores by 4% compared to placebo. thieme-connect.comfrontiersin.orgwjgnet.com
Short-term this compound treatment has also shown effectiveness in attenuating moderate to severe pruritus in patients with cholestatic liver diseases, including PBC and primary sclerosing cholangitis (PSC). researchgate.net The FITCH trial, a randomized controlled study, evaluated this compound for moderate-to-severe pruritus in PSC and PBC patients. aasld.orgjwatch.org The primary outcome, defined as a ≥50% reduction in pruritus intensity, was achieved in a significantly higher proportion of patients in the this compound group (45%) compared to the placebo group (11%). aasld.orgjwatch.org This led to European guideline recommendations considering this compound as a first-line treatment for pruritus in PSC. aasld.org
Primary Sclerosing Cholangitis (PSC)
Primary sclerosing cholangitis (PSC) is a chronic cholestatic disease characterized by inflammation and fibrosis of the bile ducts. researchgate.net Research into this compound's role in PSC has focused on its effects on biochemical markers and its potential to modify the disease course and alleviate symptoms like pruritus.
Prospective studies have indicated that this compound can have a short-term biochemical improvement effect in patients with PSC, particularly a decrease in hepatic enzymes. researchgate.netxiahepublishing.com A small prospective study involving 11 PSC patients treated with this compound for 12 weeks showed significant improvement in alkaline phosphatase (ALP) and alanine aminotransferase (ALT) levels in a majority of patients (64%). researchgate.netnih.gov These levels subsequently increased after treatment discontinuation. researchgate.netnih.gov Another study evaluating this compound in 7 PSC patients, most of whom were also receiving UDCA, found that this compound was effective in improving ALP, gamma-glutamyl transpeptidase (GGT), aspartate aminotransferase (AST), and ALT levels in a subset of patients after 3 and 6 months. researchgate.netnih.gov
Combining UDCA with fibrates, including this compound, has been reported to result in significant biochemical improvement in PSC patients with incomplete response to UDCA, including a reduction of ALP levels. researchgate.netnih.gov A French-Spanish experience with 20 PSC patients treated with fibrates (either fenofibrate (B1672516) or this compound) in addition to UDCA observed a around 40% reduction in ALP levels after three months of treatment. elsevier.es
Here is a summary of biochemical improvements observed in some PSC studies:
| Study | Number of Patients | Treatment Duration | Key Biochemical Improvements Observed | Efficacy Rate (where reported) |
| Prospective Study (Mizuno et al., 2015) researchgate.netnih.gov | 11 | 12 weeks | Significant improvement in ALP and ALT levels | 64% |
| Study (Mizuno et al., 2010) researchgate.netnih.gov | 7 | 6 months | Improvement in ALP, GGT, AST, and ALT levels in 3 patients | Not specified for the whole cohort |
| French-Spanish Experience (Chazouilleres et al., 2018) nih.govelsevier.es | 20 | Median 1.56 years | Around 40% reduction in ALP levels, significant improvement in liver tests | Not specified |
This compound has shown potential as an anti-pruritic agent in PSC. The FITCH trial demonstrated a significant reduction in pruritus intensity in PSC patients treated with this compound compared to placebo. aasld.orgjwatch.org This finding supports its use for managing this burdensome symptom in PSC. aasld.orgnih.gov
While this compound has demonstrated biochemical improvements in PSC, its effect on long-term prognosis and its potential as a disease modifier are still under investigation. researchgate.net Although some studies show biochemical benefits, one retrospective study noted that despite biochemical improvement, liver stiffness significantly increased in PSC patients treated with fibrates in addition to UDCA. researchgate.netnih.gov There is a need for larger, prospectively designed studies, including randomized controlled trials, to establish the long-term efficacy and safety of fibrates in PSC and to determine if they can alter disease progression. researchgate.netresearchgate.netxiahepublishing.comelsevier.es A phase III trial is currently underway to assess the safety and clinical effectiveness of this compound compared to placebo in PSC patients with persistent cholestasis despite ongoing UDCA therapy. researchgate.net
Biochemical Improvement Studies
Non-Alcoholic Fatty Liver Disease (NAFLD) Research
Research has also explored the potential of this compound in the context of Non-Alcoholic Fatty Liver Disease (NAFLD). Preclinical studies, particularly in animal models, have investigated this compound's effects on hepatic steatosis, inflammation, and fibrosis associated with NAFLD and non-alcoholic steatohepatitis (NASH).
Animal models of NAFLD/NASH have shown that this compound can ameliorate aspects of the disease. In monosodium glutamate-treated mice, a model for metabolic syndrome and NAFLD/NASH, this compound administration improved liver pathology, including the reduction of macro- and microvesicles in hepatocytes, and improved the NAFLD activity score. nih.gov this compound also increased the expression of genes involved in beta-oxidation, such as acyl-CoA oxidase and carnitine palmitoyl (B13399708) transferase, suggesting an improvement in lipid metabolism. nih.gov
Studies using high cholesterol diet-induced larval zebrafish models have also utilized this compound to evaluate the model's suitability for NAFLD drug screening. ijbs.com this compound treatment in these models attenuated changes in total cholesterol and triglyceride levels. ijbs.com
Furthermore, research in glycogen (B147801) storage disease type Ia (GSD Ia) mice, a model exhibiting hepatosteatosis resembling NAFLD, demonstrated that this compound induced autophagy, increased fatty acid oxidation, and decreased lipogenesis, leading to improved hepatic lipid metabolism. oup.com These findings suggest potential beneficial effects of this compound on hepatosteatosis with implications for NAFLD. oup.com
While preclinical data show promise, clinical research specifically evaluating this compound for NAFLD is less extensive. A retrospective study compared the effects of pemafibrate (B1668597) and this compound on ALT normalization in patients with NAFLD. nih.gov While pemafibrate showed a significantly higher ALT normalization rate at 12 months compared to this compound in this study, the research indicates this compound has been investigated in this patient population. nih.gov
Inherited Metabolic Disorders
This compound has been investigated as a potential therapeutic agent for certain inherited metabolic disorders, particularly those affecting fatty acid oxidation.
Fatty acid oxidation disorders (FAODs) are a group of rare inherited conditions caused by defects in mitochondrial fatty acid oxidation enzymes. researchgate.netmdpi.com These disorders impair the body's ability to convert fatty acids into energy, leading to various clinical manifestations. mdpi.comfrontiersin.org
This compound, as a peroxisome proliferator-activated receptor agonist, has shown promise in FAODs due to its ability to enhance the transcription of enzymes involved in beta-oxidation. researchgate.netfrontiersin.orgnih.govresearchgate.net In vitro studies have demonstrated that this compound can restore fatty acid oxidation activity in cells from patients with various FAODs, including carnitine palmitoyltransferase-2 (CPT2) deficiency, very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, and mitochondrial trifunctional protein (MTP) deficiency. researchgate.netfrontiersin.orgresearchgate.net
Clinical trials investigating this compound in patients with FAODs have yielded varying results. An open-label clinical trial in Japanese patients with VLCAD deficiency and CPT2 deficiency reported that this compound improved patient quality of life based on questionnaire scores over a 50-week period. researchgate.netnih.gov However, this study did not observe significant changes in the frequency of myopathic attacks or levels of certain acylcarnitines. nih.gov
Another study reported that daily administration of this compound in a young boy with glutaric acidemia type 2 (GA2), a type of multiple acyl-CoA dehydrogenase deficiency (MAD), dramatically improved his motor and cognitive skills, accompanied by a sustained reduction of specific acylcarnitines in blood and normalization of urinary organic acid profiles. researchgate.net
While some studies suggest potential benefits, the in vivo efficacy of this compound for FAODs remains a subject of ongoing research and discussion. researchgate.netfrontiersin.org Further studies are needed to confirm its clinical effectiveness in a broader range of FAODs and to fully understand its impact on clinical outcomes. frontiersin.org
Here is a summary of findings in FAOD research:
| Disorder (where specified) | Study Type | Key Findings |
| Various FAODs | In vitro | Restored fatty acid oxidation activity in patient cells (CPT2, VLCAD, MTP deficiencies, GA2) researchgate.netfrontiersin.orgresearchgate.net |
| VLCAD, CPT2 deficiencies | Open-label trial | Improved quality of life scores; no significant changes in myopathic attacks or certain acylcarnitines researchgate.netnih.gov |
| GA2 (MAD) | Clinical trial | Dramatic improvement in motor and cognitive skills; reduction in specific acylcarnitines; normalization of urinary organic acids researchgate.net |
Fatty Acid Oxidation Disorders (FAOD)
Investigation of Efficacy Using iPS Cells and Fibroblasts
Research has explored the potential of this compound in treating fatty acid oxidation disorders (FAODs) using in vitro models, including fibroblasts derived from patients nii.ac.jpresearchgate.net. Studies have shown that this compound can reduce the accumulation of very long-chain fatty acids (VLCFA) in fibroblasts from patients with X-linked adrenoleukodystrophy (X-ALD) plos.orgresearchgate.netsemanticscholar.orgresearchgate.netscispace.com. This effect in X-ALD fibroblasts is thought to be due to the inhibition of ELOVL1, an enzyme involved in VLCFA synthesis plos.orgresearchgate.netsemanticscholar.orgresearchgate.netscispace.com. In the context of mitochondrial disorders like DNM1L deficiency, this compound has shown promise in normalizing growth, ATP production, and oxygen consumption in patient fibroblasts, as well as improving mitochondrial morphology researchgate.net. Induced pluripotent stem (iPS) cells, reprogrammed from adult fibroblasts, are also being investigated as a method to predict the efficacy of this compound in fatty acid metabolism disorders nii.ac.jpresearchgate.netucsd.edu.
Discrepancies Between In Vitro and Clinical Efficacy
Despite promising results in in vitro studies using patient-derived cells, the clinical efficacy of this compound in some of these conditions has not always translated consistently. For instance, while this compound reduced VLCFA accumulation in X-ALD fibroblasts, a proof-of-principal clinical trial in male patients with adrenomyeloneuropathy (AMN), a form of X-ALD, did not show a reduction in VLCFA levels in plasma or lymphocytes at the doses administered plos.orgsemanticscholar.orgscispace.com. The reasons for this discrepancy are not fully clear but could potentially be related to the plasma levels of this compound achieved in the clinical trial plos.orgsemanticscholar.org. Similarly, in a clinical trial involving patients with carnitine palmitoyltransferase (CPT) II and very long-chain acyl-CoA dehydrogenase (VLCAD) deficiencies, this compound did not improve clinical symptoms or fatty acid oxidation during exercise, suggesting that the therapeutic potential observed in previous in vitro studies did not translate into clinically meaningful in vivo effects nih.gov. Research into FAODs using iPS cells and fibroblasts has indicated that while modified conventional methods using fibroblasts can partially predict this compound's efficacy, a clear translation to clinical outcomes remains challenging nii.ac.jp.
Barth Syndrome
Barth syndrome is a rare, life-threatening X-linked genetic disorder affecting males, characterized by abnormal fats in mitochondria, leading to cardiac dysfunction, muscle weakness, and exercise intolerance isrctn.comnih.govbarthsyndrome.orgisrctn.comnih.gov. It is caused by mutations in the tafazzin gene (TAZ), which impair cardiolipin (B10847521) remodeling, resulting in an abnormal ratio of monolysocardiolipin (MLCL) to cardiolipin (L4-CL) nih.gov.
Modulation of Cardiolipin Ratios and Mitochondrial Dysfunction
This compound has been investigated for its potential to ameliorate the cellular lipid abnormalities and mitochondrial dysfunction characteristic of Barth syndrome isrctn.comnih.govbarthsyndrome.orgisrctn.comnih.gov. In vitro studies using animal and human Barth syndrome cells have shown that this compound can improve the abnormal cardiolipin ratio, shifting it towards more normal levels barthsyndrome.org. This compound is hypothesized to increase mitochondrial biogenesis and potentially modify the cellular ratio of monolysocardiolipin to L4-cardiolipin isrctn.comisrctn.com.
Evaluation of Clinical Outcomes (e.g., Exercise Capacity, Heart Function, Quality of Life)
A double-blind, placebo-controlled crossover randomized controlled trial, CARDIOMAN, evaluated the effect of this compound on clinical outcomes in males with Barth syndrome nih.govbarthsyndrome.orgnihr.ac.uk. The study assessed exercise capacity, heart function, and quality of life isrctn.comnih.govbarthsyndrome.orgisrctn.com. While this compound did not significantly improve exercise capacity, cardiac function, or cellular metabolism, some cardiac function parameters showed slight improvements with treatment when measured by echocardiography nih.govnihr.ac.uk. Specifically, there was a trend towards a higher left ventricular ejection fraction and better rest longitudinal and circumferential strain with this compound nih.govnihr.ac.uk. However, there was no significant difference in quality of life or the cardiolipin ratio between the this compound and placebo periods in this clinical trial nih.govnihr.ac.uk.
Here is a summary of key findings from the CARDIOMAN trial:
| Outcome Measure | This compound vs. Placebo Findings | Statistical Significance (p-value) |
| Peak VO₂ (Exercise Capacity) | 0.66 ml/kg/min lower with this compound than placebo | 0.43 nih.govnihr.ac.uk |
| Left Ventricular Ejection Fraction (Echocardiography) | Trend towards higher with this compound | Not specified as statistically significant nih.govnihr.ac.uk |
| Rest Longitudinal and Circumferential Strain (Echocardiography) | Better with this compound | Not specified as statistically significant nih.govnihr.ac.uk |
| Cardiac Function (MRI) | No significant improvement nih.gov | Not specified |
| Quality of Life | No significant difference nih.govnihr.ac.uk | Not specified |
| Cardiolipin Ratio | No significant difference nih.govnihr.ac.uk | Not specified |
X-linked Adrenoleukodystrophy (X-ALD): Reduction of Very Long Chain Fatty Acid (VLCFA) Levels
X-linked adrenoleukodystrophy (X-ALD) is a genetic disorder caused by mutations in the ABCD1 gene, leading to impaired beta-oxidation of very long-chain fatty acids (VLCFA) and their subsequent accumulation in tissues plos.orgresearchgate.netsemanticscholar.orgresearchgate.netscispace.com. This accumulation is primarily due to the endogenous synthesis of VLCFA by the enzyme ELOVL1 researchgate.netresearchgate.netscispace.com. In vitro studies using X-ALD fibroblasts demonstrated that this compound could reduce VLCFA levels by inhibiting ELOVL1 plos.orgresearchgate.netsemanticscholar.orgresearchgate.netscispace.com. This finding suggested this compound as a potential therapeutic agent for X-ALD researchgate.netresearchgate.net. However, a clinical trial investigating this compound's effect on VLCFA levels in plasma and lymphocytes of male X-ALD patients did not observe a reduction in VLCFA at the doses used plos.orgsemanticscholar.orgscispace.com. The lack of efficacy in reducing VLCFA in vivo, despite the in vitro findings, highlights a discrepancy between laboratory and clinical results plos.orgsemanticscholar.orgscispace.com.
Neurological and Psychiatric Conditions
Research is also exploring the potential utility of this compound in various neurological and psychiatric conditions, often linked to its effects on energy metabolism, mitochondrial function, and inflammation dautenbipolarcenter.orgnih.govresearchgate.netresearchgate.netmdpi.comoup.comnih.govresearchgate.net. This compound has shown neuroprotective effects in animal models of neurological disorders. In a mouse model of tauopathy, this compound administration improved behavioral deficits and reduced tau pathology, suggesting a potential preventive effect nih.govresearchgate.netoup.com. This compound treatment in a sporadic Alzheimer's disease rat model improved cognitive function, alleviated amyloid pathology and neuronal loss, and reduced oxidative stress and neuroinflammation researchgate.netmdpi.com. Its neuroprotective effects in this model might be linked to ameliorating tau pathology, brain glucose hypometabolism, and neuroinflammation mdpi.com. This compound has also been found to protect blood-brain barrier integrity in a traumatic brain injury model by activating the AMPK pathway researchgate.net.
In psychiatric research, this compound is being investigated as a potential mood-stabilizing treatment for bipolar depression, based on the observation that energy dysregulation may contribute to the disorder dautenbipolarcenter.org. A research study is testing this compound's ability to regulate genes related to energy homeostasis to improve depressive symptoms in bipolar disorder dautenbipolarcenter.org. Furthermore, studies in mouse models of depression have indicated that this compound exhibits antidepressant-like activity, potentially through the PPARα/BDNF signaling pathway, suggesting it as a possible antidepressant candidate nih.govresearchgate.net.
Bipolar Depression Investigations
Investigations into bipolar depression have explored this compound as a potential therapeutic agent. Dysregulation of brain energy metabolism may contribute to the psychopathology of bipolar disorder. massgeneral.org this compound, a pan-PPAR agonist, is being tested in research studies as a potential mood-stabilizing treatment for bipolar depression, based on the hypothesis that it may help regulate genes related to energy homeostasis. dautenbipolarcenter.org A proof-of-concept open pilot trial is being conducted to assess the safety, tolerability, and antidepressant efficacy of this compound added to anti-manic medication in participants with bipolar depression. centerwatch.comnih.gov This research aims to determine if targeting energy dysregulation at the molecular level can help improve depressive symptoms in bipolar disorder. dautenbipolarcenter.org Preliminary assessment of efficacy in a phase IIa study aims to evaluate the antidepressant effects of this compound added to anti-manic medication for acute bipolar I major depressive episodes, with the hypothesis that the this compound group will show a statistically significant decrease in Montgomery Asberg Rating Scale (MADRS) scores over 8 weeks. centerwatch.com
Oncology Research and Repurposing Potential
This compound has shown potential in oncology research, suggesting a repurposing potential for various cancers. Its long-term use has been associated with a reduced risk of cancer in patients with coronary artery disease. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net this compound is a known PPAR agonist that modulates multiple cell growth and survival-related signaling pathways in cancer cells. nih.govfrontiersin.org
Anti-tumorigenic Effects
This compound has demonstrated anti-tumorigenic effects in various cancer models. nih.govnih.gov It has been shown to inhibit tumorigenesis, inflammation, invasion, and metastasis. nih.govfrontiersin.org
Inhibition of Lung Adenocarcinoma Cell Growth and Xenograft Tumor Progression
Studies have investigated this compound's effects on lung adenocarcinoma (AC). Connectivity map (CMap) analysis computationally predicted this compound as a potential compound against lung AC, which was subsequently verified by in vitro assays. nih.govnih.govjcancer.org this compound significantly inhibited the growth of lung AC cell lines in a dose- and time-dependent manner in vitro. nih.gov Using a nude mice xenograft model, this compound was found to inhibit tumor growth of lung AC in vivo, with a statistically significant reduction in the speed of tumor progression observed in treated groups compared to control groups. nih.govnih.govjcancer.org A this compound analog, Mito-BEZ, designed to preferentially localize to mitochondria, demonstrated significantly greater potency than this compound at inhibiting LUAD cell growth in vitro and inhibiting lung tumorigenesis in preclinical mouse models. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.org
Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in cancer cells. In lung AC cells, this compound treatment induced G1 cell cycle arrest. nih.gov Flow cytometry analysis revealed a significant increase in the G1 proportion of lung AC cells treated with this compound compared to untreated cells. nih.gov In silico docking evidence suggests that this compound may target cyclin dependent kinase 2 (CDK2), a regulator of cell cycle progression, and research found that this compound can significantly down-regulate the expression of CDK2 mRNA and p-CDK2. nih.govnih.govjcancer.org
Modulation of Mitochondrial Bioenergetics in Cancer Cells
This compound modulates mitochondrial bioenergetics in cancer cells. It is a potent modulator of mitochondrial biogenesis through the activation of PGC-1α/PPAR complexes. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net Alterations in mitochondrial bioenergetics and oxidative phosphorylation (OXPHOS) occur early during oncogenesis, changing the energy metabolism of cancer cells and the tumor microenvironment. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net While this compound modulates mitochondrial and redox pathways, its potency in tumor cells can be modest at relatively higher doses. nih.govresearchgate.netfrontiersin.org The mitochondria-targeted analog, Mito-BEZ, was found to be significantly more potent than this compound at inhibiting both complex I and III in LUAD cells, being over 200-fold more potent. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net Mito-BEZ also suppresses oxidative metabolism in cancer cells. nih.govresearchgate.netfrontiersin.orgresearchgate.net
Enhancement of Antitumor Immunity (e.g., CD8+ T Cell Infiltration, Myeloid-Derived Suppressor Cell (MDSC) Reduction)
This compound has been observed to influence the tumor microenvironment (TME) by modulating immune cell populations, specifically enhancing antitumor immunity. Studies suggest that this compound can promote the proliferation and function of cytotoxic T lymphocytes (CTLs), which are critical for recognizing and eliminating cancer cells researchgate.net. This effect may be mediated, in part, by the modulation of mitochondrial biogenesis in T cells researchgate.net.
Furthermore, investigations into this compound and its derivatives, such as Mito-BEZ, have shown an increase in the presence of tumor-infiltrating CD8⁺ T cells and a decrease in myeloid-derived suppressor cells (MDSCs) researchgate.net. MDSCs are a heterogeneous population of immature myeloid cells that suppress antitumor immunity, and their reduction can contribute to a more favorable immune response against cancer researchgate.net.
Data from studies, particularly those involving mitochondrial-targeted this compound analogs, highlight the potential for enhancing CD8+ T cell infiltration and reducing MDSC populations within the tumor microenvironment. researchgate.netnih.govfrontiersin.orgnih.govfrontiersin.org
Association with Reduced Cancer Risk in Epidemiological Studies
Epidemiological studies have explored the association between this compound use and cancer risk. Long-term use of this compound has been associated with a reduced risk of cancer in patients with coronary artery disease nih.govfrontiersin.orgnih.govfrontiersin.org.
Development of Mitochondrial-Targeted Analogs (e.g., Mito-BEZ)
Recognizing the role of mitochondria in oncogenesis and the potential of this compound to modulate mitochondrial biogenesis, researchers have developed mitochondrial-targeted analogs of this compound, such as Mito-BEZ nih.govfrontiersin.orgnih.govfrontiersin.org. These analogs are designed to preferentially localize to mitochondria, aiming to achieve greater efficacy at lower doses compared to this compound nih.govfrontiersin.orgnih.govfrontiersin.org.
Studies have shown that Mito-BEZ is significantly more potent than this compound at inhibiting mitochondrial oxygen consumption and suppressing lung adenocarcinoma (LUAD) cell growth in vitro and tumorigenesis in preclinical mouse models nih.govfrontiersin.orgnih.govfrontiersin.org. Mito-BEZ has been found to be over 100-fold, and in some contexts over 400-fold, more potent than this compound in inhibiting mitochondrial oxygen consumption nih.govfrontiersin.org. It also demonstrated greater potency (more than 200-fold) than this compound in inhibiting mitochondrial complexes I and III in LUAD cells nih.govfrontiersin.orgnih.govfrontiersin.org.
Mito-BEZ's enhanced antitumor activity is attributed, in part, to its ability to suppress oxidative metabolism in cancer cells while markedly upregulating mitochondrial function in effector CD8+ T cells, thereby activating a potent T cell immune response in the TME nih.govfrontiersin.orgnih.govfrontiersin.org. This differential metabolic targeting between cancer cells and effector T cells highlights a key mechanism of action for Mito-BEZ nih.govfrontiersin.orgnih.govfrontiersin.org.
Drug Interactions and Pharmacogenomics
Clinically Relevant Drug-Drug Interactions
Bezafibrate is known to interact with a variety of other medications, potentially altering their pharmacokinetics or pharmacodynamics. These interactions are clinically relevant and require careful consideration.
Interaction with HMG CoA Reductase Inhibitors (Statins) and Myopathy Risk
The coadministration of fibrates, including this compound, with HMG CoA reductase inhibitors (statins) carries a risk of myopathy and rhabdomyolysis. e-lactancia.orgunmc.edu While contraindications for this combination were reportedly lifted in some contexts in October 2018, caution is still advised. jst.go.jp The interaction between fibrates and statins can vary in nature and intensity depending on the specific drugs involved. e-lactancia.org Due to the potential for rhabdomyolysis, this compound should only be administered alongside HMG CoA reductase inhibitors in exceptional circumstances when strictly indicated. e-lactancia.org Patients receiving this combination therapy should be thoroughly informed about the symptoms of myopathy and closely monitored. e-lactancia.org Combination therapy must be immediately discontinued (B1498344) at the first signs of myopathy. e-lactancia.org Myopathy should be considered in any patient presenting with diffuse myalgias, muscle tenderness or weakness, or significant elevations in creatine (B1669601) phosphokinase levels. e-lactancia.org
Impact on Oral Anticoagulant Efficacy
Caution is necessary when administering oral anticoagulants, such as warfarin, concurrently with this compound. e-lactancia.org this compound has been occasionally reported to increase the International Normalized Ratio (INR) in individuals taking warfarin, potentially increasing the risk of bleeding complications. bpac.org.nzinronline.ca To maintain the prothrombin time at the desired therapeutic level and prevent bleeding, the dosage of oral anticoagulants may need to be reduced by up to 50%. e-lactancia.org Frequent monitoring of prothrombin time, perhaps weekly, is recommended until the prothrombin level has stabilized. e-lactancia.org
Effects on Pharmacokinetics and Pharmacodynamics of Oral Hypoglycemic Agents (e.g., Repaglinide)
This compound may enhance the glucose utilization effects of antidiabetic agents, including insulin (B600854) and sulfonylureas. mims.com While specific detailed research findings on the interaction between this compound and repaglinide (B1680517) regarding their pharmacokinetic and pharmacodynamic effects were not extensively detailed in the search results, the general potential for interaction with oral hypoglycemic agents has been noted.
Interactions with Bile Acid Sequestrants (e.g., Colesevelam (B1170362), Colestipol)
The absorption of this compound may be impaired when administered with anion-exchange resins, such as cholestyramine or colestipol. mims.commims.com It is recommended to separate the administration of this compound and bile acid sequestrants by at least 2 hours. mims.com Bile acid sequestrants like colesevelam and colestipol work by binding to bile acids in the intestine, forming a nonabsorbable complex that is excreted in the feces. mims.comwikipedia.orgwikipedia.org This mechanism of action can interfere with the absorption of other orally administered drugs.
Broad Spectrum of Reported Interactions Affecting Metabolism and Excretion of Other Drugs
This compound has been associated with a broad spectrum of reported interactions affecting the metabolism and excretion of various other drugs. For instance, the metabolism of certain drugs like almotriptan, aminophenazone, buprenorphine, cabazitaxel, cisapride, estradiol (B170435), and estradiol acetate (B1210297) can be decreased when combined with this compound. drugbank.com Conversely, the metabolism of this compound can be increased when combined with carbamazepine (B1668303) or decreased when combined with ciprofloxacin (B1669076) or clarithromycin. drugbank.com The excretion of drugs such as ambrisentan (B1667022) can be decreased when combined with this compound. drugbank.com The serum concentration of this compound can be increased when combined with epcoritamab or erythromycin. drugbank.com Additionally, the risk or severity of myopathy, rhabdomyolysis, and myoglobinuria can be increased when this compound is combined with various other drugs, including acipimox, alendronic acid, bumetanide, captopril, carbimazole, cladribine, cimetidine, ciprofibrate, and eprosartan. drugbank.com
Here is a table summarizing some reported drug interactions:
| Interacting Drug Class / Drug | Effect of Interaction with this compound | Reference |
| HMG CoA Reductase Inhibitors (Statins) | Increased risk of myopathy and rhabdomyolysis | e-lactancia.orgunmc.edu |
| Oral Anticoagulants (e.g., Warfarin) | May increase INR, requiring anticoagulant dose reduction | e-lactancia.orgbpac.org.nzinronline.ca |
| Oral Hypoglycemic Agents (e.g., Repaglinide) | May improve glucose utilisation | mims.com |
| Bile Acid Sequestrants (e.g., Colesevelam, Colestipol) | Impaired absorption of this compound | mims.commims.com |
| Almotriptan, Aminophenazone, Buprenorphine, Cabazitaxel, Cisapride, Estradiol, Estradiol acetate | Decreased metabolism of these drugs | drugbank.com |
| Carbamazepine | Increased metabolism of this compound | drugbank.com |
| Ciprofloxacin, Clarithromycin | Decreased metabolism of this compound | drugbank.com |
| Ambrisentan | Decreased excretion of ambrisentan | drugbank.com |
| Epcoritamab, Erythromycin | Increased serum concentration of this compound | drugbank.com |
| Acipimox, Alendronic acid, Bumetanide, Captopril, Carbimazole, Cladribine, Cimetidine, Ciprofibrate, Eprosartan | Increased risk/severity of myopathy, rhabdomyolysis, myoglobinuria | drugbank.com |
Genetic Predisposition to Adverse Drug Reactions (e.g., Myotoxicity, Rhabdomyolysis)
While the primary focus of the outline is on efficacy, genetic factors can also predispose individuals to adverse drug reactions, including muscle-related toxicities such as myotoxicity and rhabdomyolysis, which are potential side effects of fibrates bmj.comunmc.edu. Rhabdomyolysis is a syndrome characterized by severe muscle pain and elevated serum creatine kinase levels, and can be triggered by various factors, including certain medications and underlying genetic predispositions bmj.com.
Although the search results did not provide specific genetic polymorphisms directly linked to this compound-induced myotoxicity or rhabdomyolysis, it is acknowledged that genetic disorders affecting muscle metabolism (e.g., enzyme deficiencies in carbohydrate or lipid metabolism) can predispose individuals to rhabdomyolysis njmonline.nl. Furthermore, drug-induced rhabdomyolysis can occur, and in one case report, this compound was considered a likely cause in a patient with renal impairment, suggesting that compromised drug clearance influenced toxicity nih.govresearchgate.net. While not directly genetic predisposition, impaired renal function can affect the pharmacokinetics of this compound and potentially unmask or exacerbate a genetic susceptibility to myotoxicity if one exists. The broader field of pharmacogenomics in adverse drug reactions suggests that genetic variants in drug metabolizing enzymes or transporters could play a role in the risk of such events mdpi.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 39042 |
| Peroxisome proliferator-activated receptor alpha (PPARα) | 9825046 idrblab.net, 9825652 idrblab.net, 36 uni-freiburg.de (Note: CIDs for the protein/gene, not a small molecule) |
| Apolipoprotein CIII (APOC3) | 10161381 ubc.ca, 26 frontiersin.org, 47936 rxnfinder.org, 34 genecards.org (Note: CIDs for the protein/gene, not a small molecule) |
| Beta-Fibrinogen (FIBB) | 30 sci-hub.se (Note: CID for Fibrinogen, not specifically Beta-Fibrinogen gene) |
| Apolipoprotein E (APOE) | 22 nih.gov, 15 citeab.com, 18 citeab.com, 12 mdpi.com, 13 biorxiv.org (Note: CIDs for the protein/gene, not a small molecule) |
Note: PubChem CIDs for genes or proteins refer to their summary pages, not a specific chemical compound. The CIDs provided for PPARα, APOC3, FIBB, and APOE are related to the gene or protein entries in PubChem.## this compound: A Pharmacogenomic Perspective on Lipid and Fibrinogen Response
This compound, a fibrate class hypolipidemic agent, is utilized in the management of hyperlipidaemia by influencing lipid and lipoprotein metabolism wikipedia.org. Its mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that modulates the expression of genes critical for lipid metabolism nih.govpsu.edu. The efficacy of this compound in improving lipid profiles, including lowering LDL cholesterol and triglycerides and increasing HDL cholesterol, is well-documented wikipedia.org. However, individual responses to this compound treatment can vary, and pharmacogenomics, the study of how genetic variations influence drug response, offers insights into this variability.
Pharmacogenomics plays a significant role in understanding the diverse responses observed with this compound treatment. Genetic variations in genes involved in lipid metabolism and inflammation pathways can influence both baseline lipid and fibrinogen levels and the magnitude of their changes in response to this compound.
PPARα Gene Polymorphisms (e.g., L162V, Intron Variants) and Their Influence on Lipid and Fibrinogen Response
Polymorphisms within the PPARα gene, the primary target of fibrates, have been investigated for their impact on this compound response nih.gov. Studies have examined variants such as L162V, a coding region polymorphism, and variants in introns 2 and 7 nih.gov.
Research in men with peripheral vascular disease indicated that while certain PPARα genotypes might be minor determinants of baseline triglyceride levels, they showed limited significant influence on the magnitude of triglyceride lowering in response to this compound treatment nih.gov. Specifically, in non-diabetic patients, the PPARα V162 allele was associated with 9% higher baseline triglyceride levels nih.gov. Among diabetic individuals, carriers of the PPARα intron 7 C allele exhibited 20% lower triglyceride levels compared to homozygotes for the common G allele, with a similar trend for the L162V polymorphism which is in linkage disequilibrium with the intron 7 polymorphism nih.gov.
Apolipoprotein CIII (APOC3) Gene Polymorphisms and Baseline Triglyceride Levels
Polymorphisms in the APOC3 gene, which encodes a component of triglyceride-rich lipoproteins, have been linked to baseline triglyceride levels nih.govgenecards.org. APOC3 is known to play a multifaceted role in triglyceride homeostasis, including promoting VLDL assembly and secretion and attenuating the hydrolysis and clearance of triglyceride-rich lipoproteins genecards.org.
Studies investigating APOC3 polymorphisms, such as -482C>T and -455T>C, have found associations with baseline triglyceride levels nih.gov. In a study involving men with peripheral vascular disease, carriers of the -482T allele in the APOC3 gene had 13% lower baseline triglyceride levels compared to -482C homozygotes nih.gov. The -455T>C substitution did not show a significant effect on baseline triglyceride levels in this study nih.gov. Other research has also associated APOC3 SstI polymorphism, particularly homozygosity for the minor allele (S2S2), with significantly higher fasting and postprandial triglyceride levels researchgate.net.
Beta-Fibrinogen (FIBB) Gene Polymorphisms and Fibrinogen Response
Variations in the beta-fibrinogen (FIBB) gene can influence baseline fibrinogen levels and potentially the response to this compound. Elevated plasma fibrinogen is a recognized risk factor for cardiovascular disease, and its expression is influenced by both inflammation and genetic variation tno.nl.
Apolipoprotein E (APOE) Gene Promoter Region Polymorphisms and Lipid-Lowering Response
Polymorphisms in the APOE gene, which is crucial for lipoprotein-mediated lipid transport and the clearance of triglyceride-rich lipoproteins, can impact the lipid-lowering response to fibrates nih.govresearchgate.netnih.gov. The APOE gene has three major isoforms (E2, E3, and E4) determined by single amino acid substitutions mdpi.com. These isoforms have differential effects on lipid metabolism due to varying affinities for lipoprotein receptors frontiersin.org.
Studies have investigated the influence of APOE polymorphism on this compound treatment response in dyslipidemic patients nih.gov. In one study, patients were categorized by APOE phenotypes E2, E3, and E4 nih.gov. After this compound treatment, the changes in total cholesterol and LDL cholesterol levels were significantly less pronounced in the E4 group compared to the E3 and E2 groups nih.gov. While this compound induced reductions in triglyceride levels across all APOE groups, and increases in HDL cholesterol, there were no significant differences in the magnitude of these changes between the groups based on APOE phenotype nih.gov. These findings suggest that APOE polymorphism plays a role in modulating serum lipid response, particularly for total and LDL cholesterol, and APOE phenotyping may help predict the therapeutic effect of this compound nih.gov. The -491 A/T polymorphism in the APOE gene promoter region has also been suggested to modulate the lipid-lowering response to both atorvastatin (B1662188) and this compound in patients with mixed dyslipidemia researchgate.net.
Data on the influence of APOE phenotypes on lipid response to this compound:
| APOE Phenotype | Change in Total Cholesterol | Change in LDL Cholesterol | Change in Triglycerides | Change in HDL Cholesterol |
| E2 (n=5) | -18.3% (p<0.005) | -26.9% (p<0.05) | -46.9% (p<0.05) | +35.0% (ns) |
| E3 (n=35) | -8.0% (p<0.05) | +1.1% (ns) | -50.1% (p<0.0001) | +27.5% (p<0.0001) |
| E4 (n=18) | +3.8% (ns) | +10.1% (ns) | -44.8% (p<0.005) | +38.8% (p<0.005) |
ns: not significant
Pharmacogenetic Determinants of Inter-individual Variability in Treatment Outcomes
Inter-individual variability in drug response, including to this compound, is a significant clinical observation influenced by various factors, with genomic variation being a key determinant bps.ac.uk. Pharmacogenomics aims to use genetic information to improve therapeutic outcomes and minimize adverse effects by guiding drug and dose selection bps.ac.uk.
Genetic Predisposition to Adverse Drug Reactions (e.g., Myotoxicity, Rhabdomyolysis)
While the primary focus of the outline is on efficacy, genetic factors can also predispose individuals to adverse drug reactions, including muscle-related toxicities such as myotoxicity and rhabdomyolysis, which are potential side effects of fibrates bmj.comunmc.edu. Rhabdomyolysis is a syndrome characterized by severe muscle pain and elevated serum creatine kinase levels, and can be triggered by various factors, including certain medications and underlying genetic predispositions bmj.com.
Although the search results did not provide specific genetic polymorphisms directly linked to this compound-induced myotoxicity or rhabdomyolysis, it is acknowledged that genetic disorders affecting muscle metabolism (e.g., enzyme deficiencies in carbohydrate or lipid metabolism) can predispose individuals to rhabdomyolysis njmonline.nl. Furthermore, drug-induced rhabdomyolysis can occur, and in one case report, this compound was considered a likely cause in a patient with renal impairment, suggesting that compromised drug clearance influenced toxicity nih.govresearchgate.net. While not directly genetic predisposition, impaired renal function can affect the pharmacokinetics of this compound and potentially unmask or exacerbate a genetic susceptibility to myotoxicity if one exists. The broader field of pharmacogenomics in adverse drug reactions suggests that genetic variants in drug metabolizing enzymes or transporters could play a role in the risk of such events mdpi.com.
Advanced Research Methodologies, Challenges, and Future Directions
In Vitro and In Vivo Model Systems in Elucidating Bezafibrate Effects
In vitro and in vivo model systems are fundamental to understanding the biological effects of this compound. In vitro studies often utilize cell lines relevant to the condition being investigated. For example, studies exploring this compound's potential in liver fibrosis have used activated hepatic stellate cells (HSCs) to demonstrate its effects on cell proliferation, phenotype reversal, contraction, and autophagy. nih.gov In the context of cancer research, in vitro assays using lung adenocarcinoma cell lines have shown that this compound can inhibit cell proliferation and induce cell cycle arrest. nih.govjcancer.org
In vivo models, typically involving rodents, are crucial for evaluating this compound's effects within a complex biological system. Animal models of liver fibrosis induced by carbon tetrachloride have been used to show the antifibrotic actions of this compound. nih.gov Furthermore, rat models of sporadic Alzheimer's disease induced by streptozotocin (B1681764) have been employed to investigate this compound's neuroprotective effects, observing its impact on cognitive impairment, neuronal loss, tau pathology, glucose hypometabolism, and neuroinflammation. mdpi.com Preclinical mouse models are also utilized to study the effects of this compound and its analogs on tumor growth and tumorigenesis. nih.gov These models are vital for assessing the efficacy and potential mechanisms of this compound before human trials.
Application of Omics Technologies (e.g., Transcriptomics, Metabolomics) in Research
'Omics' technologies, such as transcriptomics and metabolomics, provide comprehensive insights into the molecular changes induced by this compound. Transcriptomics involves the analysis of RNA transcripts and gene expression patterns, offering a broad view of how this compound affects gene activity within cells or tissues. humanspecificresearch.orgnih.gov This can help identify the pathways and molecular targets modulated by the compound. Metabolomics focuses on the comprehensive analysis of metabolites within biological samples, providing a snapshot of the metabolic state and how it is altered by this compound treatment. humanspecificresearch.orgnih.gov Lipidomics, a subset of metabolomics, specifically explores cellular lipids and their pathways, which is particularly relevant given this compound's primary use as a lipid-lowering agent. humanspecificresearch.orgnih.gov These technologies can accelerate the identification of new drug targets and mechanisms and aid in the development of novel therapeutics. humanspecificresearch.org They can also help in identifying biomarkers for disease diagnosis and prognosis. scielo.org.mxuninet.edu
While the application of these technologies specifically to this compound research is an evolving area, omics approaches are increasingly used in drug discovery and development to understand drug mechanisms and identify potential biomarkers. humanspecificresearch.orgscielo.org.mxuninet.edu For instance, expression profiling has been used to computationally predict this compound as a potential compound against lung adenocarcinoma by identifying its ability to reverse disease-related gene expression signatures. nih.govjcancer.org
Translational Research Approaches: Bridging Basic Science to Clinical Practice
Translational research is essential for bridging the gap between basic scientific discoveries about this compound and its clinical application. This involves taking findings from in vitro and in vivo studies and translating them into potential therapeutic strategies for human diseases. For example, promising results from animal models of mitochondrial disease have supported the investigation of this compound in clinical trials for conditions like Barth syndrome. nihr.ac.ukresearchgate.netnihr.ac.uk Translational research also involves identifying feasible methods and standardized outcome measures to optimize the conduct of clinical trials. nihr.ac.ukresearchgate.net The National Institute for Health and Care Research (NIHR) Efficacy and Mechanism Evaluation (EME) programme, for instance, supports translational research into new or repurposed interventions, including clinical trials and studies with robust designs that test efficacy using clinical or well-validated surrogate outcomes. nihr.ac.uk
Methodological Considerations for Future Clinical Trial Design (e.g., Crossover RCTs, Endpoints)
Selecting appropriate endpoints is also critical. For lipid-lowering effects, standard endpoints include changes in LDL, HDL, and triglyceride levels. wikipedia.org For exploring new indications, endpoints must be relevant to the disease being studied. In a trial for Barth syndrome, primary outcomes included peak VO2, while secondary outcomes involved cardiac function, cardiolipin (B10847521) ratio, and quality of life. nihr.ac.ukresearchgate.net Challenges in clinical trial design can include logistical arrangements, issues related to the study design itself, and the formulation of the investigational medicinal product. nihr.ac.uk Low participant numbers can also be a challenge, particularly in rare disease populations. hra.nhs.uk Future trial designs should aim to optimize recruitment and retention and ensure clear communication with participants. nihr.ac.uk
Challenges in Research and Development of this compound-based Therapies
Research and development of this compound-based therapies face several challenges. Translating findings from preclinical models to human efficacy can be complex, as evidenced by studies showing that this compound dosages used in conventional rodent experiments may be higher than clinically relevant doses in humans. researchgate.net Another challenge lies in the interpretation of clinical trial results, particularly in studies with limitations such as low participant numbers or relatively short treatment durations, which may limit the capacity to detect a statistically significant effect. hra.nhs.uk The design of clinical trials, especially regarding aspects like crossover, can also introduce complexities in data interpretation. ecancer.orgaacr.org Furthermore, while this compound has a known safety profile, exploring new indications requires careful monitoring for potential adverse effects in different patient populations. Challenges also exist in the environmental persistence of this compound and its transformation products in wastewater, highlighting the need for efficient removal techniques. researchgate.net
Identification of Novel Therapeutic Targets and Repurposing Opportunities
Beyond its established role in lipid metabolism, research is actively exploring novel therapeutic targets and repurposing opportunities for this compound. This compound is known to activate peroxisome proliferator-activated receptors (PPARs), including PPARα, PPARδ, and PPARγ, which regulate genes involved in lipid homeostasis, inflammation, cell differentiation, and proliferation. nih.govnih.govmdpi.com This broad activity suggests potential in conditions beyond dyslipidemia.
Studies have investigated this compound's potential in treating liver fibrosis, demonstrating antifibrotic effects in preclinical models. nih.govmdpi.com Its effects on mitochondrial function have also led to investigations in mitochondrial disorders and neurodegenerative diseases like Alzheimer's disease, where it has shown neuroprotective effects in animal models by potentially ameliorating tau pathology, brain glucose hypometabolism, and neuroinflammation. mdpi.combiorxiv.orgbiorxiv.org this compound has also been explored for its potential anti-tumor effects, with research indicating it may be a potential therapeutic option for lung adenocarcinoma by targeting pathways involved in cell proliferation and cell cycle control. nih.govjcancer.org The concept of repurposing existing drugs with established safety profiles, such as this compound, for new indications is a promising avenue, particularly in addressing urgent clinical needs. jmir.org
Development of this compound Analogs and Derivatives for Enhanced Efficacy and Specificity
The development of this compound analogs and derivatives is an active area of research aimed at enhancing efficacy, improving specificity for particular PPAR subtypes, or targeting alternative pathways. Modifications to the chemical structure of this compound can lead to compounds with altered pharmacological properties. For example, novel ureido fibrate analogues have been synthesized and shown to have significantly greater hypocholesterolemic activity in animal models compared to earlier fibrates. researchgate.netacs.org
Research has also focused on developing this compound derivatives with dual targeting capabilities. A sulfonimide derivative of this compound, named AA520, has been synthesized and identified as a dual inhibitor of PPARα and cyclooxygenase (COX)-2, which are overexpressed in certain cancers. frontiersin.orgnih.gov This derivative has shown potent COX-2 inhibitory activity and retained PPARα antagonism in in vitro models, suggesting potential as an anticancer agent. frontiersin.orgnih.gov Another approach involves developing mitochondria-targeted this compound analogs, such as Mito-BEZ, which have demonstrated greater potency than this compound at inhibiting cancer cell growth in vitro and tumorigenesis in preclinical models by preferentially localizing to mitochondria. nih.gov These efforts highlight the ongoing work to develop improved this compound-based therapies with enhanced properties.
Role of this compound in Rare Diseases Research
This compound is being investigated for its potential therapeutic benefits in several rare diseases, particularly those involving metabolic dysfunction. Research is ongoing into this compound's use in conditions such as mitochondrial diseases and fatty acid oxidation disorders (FAODs). clinicaltrials.eu
In the context of mitochondrial diseases, studies are exploring whether this compound can improve cellular energy production. clinicaltrials.eu A clinical study, MitoFibrate CT1, is a phase II trial assessing the safety and efficacy of this compound in patients with mitochondrial myopathies. orpha.net
For FAODs, which are caused by defects in mitochondrial fatty acid oxidation enzymes, this compound's effect on in vitro fatty acid oxidation capacity has been reported, although its in vivo efficacy remains a subject of investigation. nih.gov An open-label, non-randomized, multicenter clinical trial in Japan evaluated this compound treatment in a small cohort of patients with very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency and carnitine palmitoyltransferase-II (CPT-2) deficiency, both types of FAODs. nih.gov While the study had limitations due to the small sample size and challenges in evaluating certain endpoints like the frequency of myopathic attacks, it indicated that this compound might improve the quality of life in patients with FAODs. nih.gov Changes in creatine (B1669601) kinase (CK), acylcarnitines (AC), and visual analog scale (VAS) values varied among individuals in this study. nih.gov However, significant improvements were observed in certain quality of life components, including physical functioning, role limitation due to physical problems, and social functioning. nih.gov
This compound has also been studied in other rare conditions. For instance, research is examining if this compound can help reduce the buildup of very long chain fatty acids associated with X-linked adrenoleukodystrophy (X-ALD), a rare genetic disorder affecting the nervous system. clinicaltrials.eu In a double-blind, placebo-controlled crossover randomized controlled trial (RCT) called CARDIOMAN, the use of oral this compound was explored in male patients with Barth syndrome, a rare X-linked recessive mitochondrial disorder of lipid metabolism. nih.gov This trial, although limited by a low participant number and relatively short duration, demonstrated the feasibility of conducting complex RCTs in rare diseases. nih.gov this compound treatment in the CARDIOMAN trial did not significantly improve exercise capacity, cardiac function, or cellular metabolism, although some cardiac function parameters showed slight improvements. nih.gov
This compound is also being investigated for its potential role in primary biliary cholangitis (PBC), a chronic liver disease, where it may help improve liver function. clinicaltrials.eunibiohn.go.jp
The ongoing research into this compound's applications in rare diseases highlights its potential beyond its traditional use as a lipid-lowering agent, exploring its effects on metabolic pathways and cellular function relevant to these conditions.
Q & A
Q. What molecular mechanisms underlie Bezafibrate’s lipid-lowering effects?
this compound primarily activates peroxisome proliferator-activated receptor alpha (PPARα), modulating genes involved in fatty acid oxidation (e.g., CPT-I, MCAD) and suppressing lipogenic pathways (e.g., SREBP-1c, ACC1, FAS). Experimental models show dose-dependent effects: high doses in rodents enhance hepatic fatty acid uptake, while low doses mirror human pharmacokinetics and reduce serum triglycerides (TGs) and glucose .
Q. How do preclinical models translate to human outcomes for this compound?
Rodent studies historically used high doses (100–400 mg/kg/day), but recent data indicate that low doses (10 mg/kg/day) better replicate human pharmacokinetics, with comparable reductions in serum TGs and glucose. This highlights the importance of dose alignment in translational research to avoid overestimating efficacy .
Q. What clinical endpoints are validated for this compound in metabolic syndrome (MS) research?
Key endpoints include:
- Reduction in serum alkaline phosphatase (ALP) and immunoglobulin M (IgM) in primary biliary cholangitis (PBC) .
- Delayed onset of type 2 diabetes in patients with impaired fasting glucose (HR 0.66; 95% CI 0.53–0.81) .
- Cardiovascular risk reduction in MS patients (HR 0.71 for myocardial infarction) .
Advanced Research Questions
Q. How do contradictory findings on this compound’s efficacy in PBC arise, and how should they be addressed?
Early trials reported conflicting results due to small sample sizes, high bias risk, and heterogeneous endpoints (e.g., ALP reduction vs. transplant-free survival). A 2012 meta-analysis found ALP reduction but no mortality benefit, while 2024 phase 2 data combining this compound with obeticholic acid (OCA) showed improved biomarker normalization. Robust trial design with standardized endpoints (e.g., transplant-free survival) is critical .
Q. What methodological challenges exist in studying this compound’s pleiotropic effects?
- Off-target PPAR activation: this compound weakly activates PPARγ and δ, complicating mechanistic studies. Use PPARα-knockout models to isolate pathways .
- Drug-drug interactions: Synergy with UDCA in PBC and OCA in phase 2 trials requires pharmacokinetic profiling to optimize dosing .
- Long-term outcomes: Cardiovascular benefits in MS persist post-treatment, necessitating extended follow-up beyond active therapy periods .
Q. How can researchers resolve discrepancies in this compound’s anti-inflammatory vs. pro-inflammatory effects?
In hepatitis C, this compound reduced liver enzymes and increased interferon-γ (IFN-γ) but did not alter TNF-α or IL-6. Contrastingly, in PBC, it reduced IgM without affecting cytokine profiles. Tissue-specific PPARα expression and disease-stage heterogeneity may explain these differences. Single-cell RNA sequencing is recommended to map immune modulation .
Q. What biomarkers are predictive of this compound response in metabolic disorders?
- Lipid responders: Patients with baseline TG >200 mg/dL or HDL-C <40 mg/dL show greater cardiovascular risk reduction .
- Hepatic responders: ALP reduction ≥40% in PBC correlates with improved outcomes .
- Diabetes prevention: Fasting glucose 110–125 mg/dL identifies high-risk cohorts benefiting most (HR 0.70) .
Methodological Guidance
Q. How should preclinical studies balance mechanistic depth and translational relevance?
- Dose selection: Use 10 mg/kg/day in mice to approximate human Cmax.
- Endpoint alignment: Pair hepatic gene expression (e.g., CPT-I) with serum TG/glucose levels .
- Reproducibility: Adhere to ARRIVE guidelines for lipidomics and histopathology reporting .
Q. What statistical approaches optimize this compound trial design?
- Trial sequential analysis (TSA): Controls for random errors in small cohorts (e.g., PBC trials with n=50–70) .
- Stratified randomization: Prioritize high-risk subgroups (e.g., MS with 4–5 risk factors) to enhance power .
- Post hoc analyses: Validate secondary outcomes (e.g., diabetes incidence) with Bonferroni correction .
Emerging Research Directions
Q. Can this compound be repurposed for neurodegenerative or infectious diseases?
- Epilepsy: this compound reduced pentylenetetrazole-induced seizures in rats via PPARα-mediated antioxidant effects (↓malondialdehyde, ↑glutathione) .
- Antimicrobial: DNA-binding properties inhibit E. coli growth, warranting studies on gut microbiota modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
